molecular formula C28H32O17 B1654867 Dactylin CAS No. 28288-98-4

Dactylin

Cat. No.: B1654867
CAS No.: 28288-98-4
M. Wt: 640.5 g/mol
InChI Key: VKVBSQRURLRCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactylin, also known chemically as Isorhamnetin 3,4'-diglucoside, is a flavonoid O-glycoside compound with the molecular formula C28H32O17 and a molecular weight of 640.50 g/mol . It is classified under the category of flavonoid-3-O-glycosides . While specific biological targets and detailed research applications for this compound require further investigation, one study has identified its presence in Cynodon dactylon (Bermuda grass) , a plant with documented ethnobotanical uses. This supplier provides high-purity this compound to support pharmaceutical, phytochemical, and biochemical research. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or personal use. Researchers are advised to conduct their own safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

28288-98-4

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-12(13)42-27-23(38)21(36)18(33)15(7-29)43-27)25-26(20(35)17-11(32)5-10(31)6-14(17)41-25)45-28-24(39)22(37)19(34)16(8-30)44-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3

InChI Key

VKVBSQRURLRCHO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

melting_point

187-189°C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Dactylin Protein Function in Limb Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of vertebrate limbs is a complex and exquisitely regulated process involving a multitude of signaling molecules and transcription factors. Among these, the Dactylin protein, encoded by the FBXW4 gene, has been identified as a critical player. As an F-box/WD40 repeat-containing protein, this compound is a component of the Skp1-Cullin-F-box (SCF) ubiquitin ligase complex, suggesting its primary function lies in targeting specific proteins for ubiquitination and subsequent proteasomal degradation. Deficiencies in this compound expression are linked to severe congenital limb malformations, most notably Split Hand/Foot Malformation (SHFM) in humans and the phenotypically similar Dactylaplasia (Dac) in mice. This technical guide provides a comprehensive overview of the current understanding of this compound's function in limb development, including its expression patterns, involvement in key signaling pathways, and the experimental methodologies used to elucidate its role. While the precise molecular targets of this compound in the limb remain an active area of investigation, this document consolidates the existing knowledge to aid researchers and professionals in the fields of developmental biology and drug discovery.

Introduction to this compound and its Role in Limb Development

This compound, also known as F-box/WD repeat-containing protein 4 (FBXW4), is a crucial protein in the intricate process of embryonic limb development. Its significance is underscored by the severe phenotypes that arise from its dysregulation. In humans, reduced levels of this compound transcript are associated with Split Hand/Foot Malformation (SHFM), a congenital disorder characterized by a median cleft of the hands and/or feet, syndactyly, and polydactyly. A similar phenotype, termed Dactylaplasia (Dac), is observed in mice with structural alterations in the this compound-encoding gene.

Functionally, this compound is a member of the F-box protein family, which serve as substrate recognition components of the SCF ubiquitin ligase complexes. These complexes are pivotal in cellular regulation by targeting proteins for degradation via the ubiquitin-proteasome pathway. The presence of a WD40 repeat domain in this compound facilitates protein-protein interactions, which is essential for substrate binding. Therefore, this compound is presumed to regulate limb development by mediating the degradation of key signaling proteins.

A primary site of this compound's action appears to be the Apical Ectodermal Ridge (AER), a transient, specialized epithelial structure at the distal tip of the developing limb bud. The AER is a critical signaling center that orchestrates the proximo-distal outgrowth and patterning of the limb. Studies in mouse models have implicated this compound in the maintenance of AER activity[1].

Quantitative Data on this compound Expression

Organism Developmental Stage Tissue/Region Method Key Findings Reference
ChickenEmbryonic Day 5 (E5) to E13Limb BudsRT-PCRfbxw4 (this compound) mRNA is first detected at E5 and is no longer detected after E13, coinciding with the period of digit patterning.[2]
MouseEmbryonic Day 11.5 (E11.5)Central Wedge of HindlimbsReal-time qPCRIn Dlx5;Dlx6 double knockout embryos, which exhibit an ectrodactyly phenotype, there was no significant change in the mRNA levels of Dactylyn (Fbxw4).[3]

Key Signaling Pathways Involving this compound

The precise signaling cascade in which this compound participates is still under investigation. However, based on its role as an F-box protein and its association with AER maintenance, it is hypothesized to intersect with major limb development pathways such as FGF, Wnt, and BMP signaling.

Putative Role in the Ubiquitination Pathway

As a component of the SCF complex, this compound's primary function is to recruit specific substrates for ubiquitination. The specificity of the SCF complex is determined by the F-box protein, in this case, this compound. The ubiquitinated substrate is then recognized and degraded by the 26S proteasome.

Ubiquitination_Pathway cluster_SCF SCF Complex Skp1 Skp1 Cullin1 Cullin1 Rbx1 Rbx1 This compound This compound Substrate Target Protein (Phosphorylated) This compound->Substrate binds Proteasome 26S Proteasome Substrate->Proteasome targets for degradation Ub Ubiquitin Ub->Substrate E1, E2, SCF(this compound) Degraded_Substrate Degraded Protein Proteasome->Degraded_Substrate degrades

This compound-mediated ubiquitination and protein degradation.
Interaction with Limb Development Signaling Centers

The AER is a crucial signaling center that produces Fibroblast Growth Factors (FGFs) to promote limb outgrowth. This compound's role in maintaining the AER suggests it may regulate the stability of proteins that either promote or inhibit FGF signaling. Similarly, the Zone of Polarizing Activity (ZPA), which secretes Sonic Hedgehog (Shh), and the dorsal/ventral ectoderm, which controls patterning via Wnt and BMP signals, represent potential arenas for this compound's regulatory activity.

Limb_Signaling_Overview AER Apical Ectodermal Ridge (AER) Mesenchyme Limb Bud Mesenchyme AER->Mesenchyme FGFs ZPA Zone of Polarizing Activity (ZPA) ZPA->Mesenchyme Shh Dorsal_Ectoderm Dorsal Ectoderm Dorsal_Ectoderm->Mesenchyme Wnt7a Ventral_Ectoderm Ventral Ectoderm Ventral_Ectoderm->Mesenchyme BMPs This compound This compound (FBXW4) This compound->AER Maintains Activity

Overview of this compound's putative role in limb signaling.

Experimental Protocols

This section details key experimental methodologies that have been or could be employed to investigate the function of this compound in limb development.

Northern Blot Analysis for this compound mRNA Expression

This protocol is used to detect and quantify this compound mRNA levels in embryonic tissues.

Methodology:

  • RNA Extraction: Isolate total RNA from embryonic limb buds at different developmental stages using a standard Trizol-based method.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1% agarose (B213101) gel containing formaldehyde (B43269) to denature the RNA.

  • Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.

  • UV Crosslinking: Fix the RNA to the membrane using a UV crosslinker.

  • Probe Preparation: Synthesize a this compound-specific RNA probe labeled with a non-radioactive marker like digoxigenin (B1670575) (DIG) or a radioactive isotope like ³²P.

  • Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize with the labeled probe overnight at a specific temperature (e.g., 68°C).

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Detect the probe signal using an appropriate method (e.g., chemiluminescence for DIG probes or autoradiography for radioactive probes).

Northern_Blot_Workflow start Start rna_extraction RNA Extraction from Limb Buds start->rna_extraction gel_electrophoresis Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer Capillary Transfer to Nylon Membrane gel_electrophoresis->transfer uv_crosslink UV Crosslinking transfer->uv_crosslink hybridization Hybridization uv_crosslink->hybridization probe_prep Labeled this compound Probe Synthesis probe_prep->hybridization washing Stringent Washes hybridization->washing detection Signal Detection washing->detection end End detection->end

Workflow for Northern Blot analysis of this compound mRNA.
Generation of this compound Knockout Mice

Creating a this compound knockout mouse model is essential for studying its loss-of-function phenotype in limb development.

Methodology:

  • Targeting Vector Construction: Design a targeting vector containing sequences homologous to the this compound gene, with a selectable marker (e.g., neomycin resistance) inserted to disrupt a critical exon.

  • ES Cell Transfection: Electroporate the targeting vector into embryonic stem (ES) cells.

  • Selection and Screening: Select for ES cells that have incorporated the vector using the selectable marker. Screen for correctly targeted clones via PCR and Southern blotting.

  • Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse.

  • Implantation: Transfer the injected blastocysts into a pseudopregnant female mouse.

  • Chimeric Mouse Generation: Offspring will be chimeric, containing cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.

  • Heterozygote Intercrossing: Intercross heterozygous offspring to generate homozygous this compound knockout mice.

Knockout_Mouse_Workflow start Start vector_construction Construct this compound Targeting Vector start->vector_construction es_transfection Electroporate ES Cells vector_construction->es_transfection selection_screening Select and Screen Targeted ES Clones es_transfection->selection_screening blastocyst_injection Inject ES Cells into Blastocysts selection_screening->blastocyst_injection implantation Implant Blastocysts into Pseudopregnant Female blastocyst_injection->implantation chimeric_mice Birth of Chimeric Mice implantation->chimeric_mice germline_transmission Breed Chimeras for Germline Transmission chimeric_mice->germline_transmission heterozygote_cross Intercross Heterozygotes germline_transmission->heterozygote_cross homozygous_knockout Generate Homozygous Knockout Mice heterozygote_cross->homozygous_knockout end End homozygous_knockout->end

Workflow for generating this compound knockout mice.
Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This technique is used to identify proteins that form complexes with this compound within the cell.

Methodology:

  • Cell Lysis: Lyse cells or tissues (e.g., embryonic limb buds) under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound.

  • Complex Capture: Add Protein A/G beads to the lysate to capture the this compound-antibody complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the this compound and its interacting proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

CoIP_Workflow start Start cell_lysis Lyse Limb Bud Cells (Non-denaturing) start->cell_lysis pre_clearing Pre-clear Lysate with Control Beads cell_lysis->pre_clearing immunoprecipitation Incubate with anti-Dactylin Antibody pre_clearing->immunoprecipitation complex_capture Capture Complexes with Protein A/G Beads immunoprecipitation->complex_capture washing Wash Beads complex_capture->washing elution Elute Protein Complexes washing->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End analysis->end

Workflow for Co-Immunoprecipitation of this compound.

Future Directions and Drug Development Implications

The study of this compound in limb development presents several exciting avenues for future research. A primary goal is the identification of its specific ubiquitination substrates in the developing limb. This could be achieved through advanced proteomic techniques, such as mass spectrometry on immunoprecipitated this compound complexes from limb bud lysates of different developmental stages. Uncovering these targets will be instrumental in pinpointing the exact molecular pathways regulated by this compound.

Furthermore, elucidating the upstream regulatory mechanisms that control this compound expression is crucial. This involves identifying the transcription factors that bind to the FBXW4 promoter and the signaling pathways that modulate its expression during limb development.

From a drug development perspective, understanding the this compound pathway could open doors for therapeutic interventions for congenital limb malformations. For instance, small molecules that modulate the activity of the this compound-containing SCF complex or its downstream effectors could potentially be explored. However, any therapeutic strategy would require a deep and precise understanding of the pathway to avoid unintended developmental consequences.

Conclusion

This compound (FBXW4) is an F-box protein that plays an indispensable role in vertebrate limb development. Its function as a substrate recognition component of an SCF ubiquitin ligase complex positions it as a key regulator of protein stability. While its association with the maintenance of the Apical Ectodermal Ridge and the severe limb malformations resulting from its deficiency are established, the specific molecular mechanisms of its action remain largely unknown. The identification of its ubiquitination targets and upstream regulators is the next frontier in understanding its function. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the critical role of this compound in the fascinating process of limb formation.

References

Dactylin (DACT1): A Comprehensive Technical Guide to Gene Regulation and Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylin, encoded by the DACT1 gene, is a critical scaffolding protein involved in the regulation of intracellular signaling pathways, primarily the Wnt signaling cascade. Its expression is tightly regulated during embryonic development and in adult tissues, and dysregulation is associated with various developmental abnormalities and diseases, including cancer. This technical guide provides an in-depth overview of this compound gene regulation, its expression patterns in various tissues and developmental stages, and its role in key signaling pathways. Detailed experimental protocols for studying this compound are also provided to facilitate further research and therapeutic development.

Introduction to this compound (DACT1)

This compound, also known as Dapper antagonist of catenin-1 (DACT1), is a highly conserved protein characterized by a C-terminal PDZ-binding motif. This motif facilitates its interaction with the Dishevelled (Dvl) family of proteins, which are central mediators of Wnt signaling. Through these interactions, this compound can modulate both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways. Its function is crucial for a wide array of developmental processes, including embryogenesis, organogenesis, and tissue homeostasis.

This compound Gene Regulation

The expression of the DACT1 gene is controlled by a complex interplay of transcription factors and signaling pathways. Evidence suggests that a 1.0 kb promoter region upstream of the transcription initiation site contains the necessary regulatory elements for driving Dact1 gene expression.[1]

Transcriptional Regulation:

  • Wnt Signaling: DACT1 is itself a component of the Wnt signaling feedback loop. Its expression can be modulated by the very pathway it regulates.

  • TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) pathway can regulate Dact1 through Smad2/Smad3 binding sites located in its promoter region.[2] Upregulation of Dact1 by TGF-β1 has been observed to induce apoptosis in mesangial cells.[3]

  • Promoter Methylation: Hypermethylation of the DACT1 promoter region is a common mechanism for its downregulation in certain cancers, such as hepatocellular carcinoma and esophageal squamous cell carcinoma (ESCC).[3] The simultaneous methylation of DACT1 and DACT2 may serve as a prognostic biomarker for ESCC patients.[3]

This compound Expression Patterns

This compound exhibits distinct and dynamic expression patterns across different tissues and developmental stages.

Embryonic Development

DACT1 is expressed in multiple mesoderm- and neuroectoderm-derived tissues during embryonic development.[1] In zebrafish embryos, dact1 and dact2 show dynamic and reciprocal spatiotemporal expression domains, suggesting both distinct and overlapping functions during embryogenesis.[4][5] Specifically, dact1 is expressed in the midbrain and the paraxial and presomitic mesoderm, while dact2 is found in the anterior neural plate, notochord, and tailbud.[5] Loss-of-function studies in mice and Xenopus have demonstrated the critical role of this compound in the development of the central nervous system, genitourinary system, and distal digestive tract, with targeted disruption leading to perinatal lethality.[1]

Adult Tissues

In adult organisms, DACT1 expression becomes more restricted. High levels of expression are observed in a specific subset of tissues.

Table 1: Relative mRNA Expression of Dact1 in Adult Mouse Tissues

TissueRelative Expression Level (Normalized to Rps18)
BrainHigh
EyeHigh
HeartHigh
Oviduct/UterusHigh
TestisHigh
Small IntestineLow
Seminal VesicleLow

Source: Data adapted from Suzuki D, et al., Gene Expr Patterns. 2014 May;15(1):21-30.[1]

Table 2: DACT1 mRNA Expression in Human Colorectal Cancer (CRC) Tissues

GeneExpression in CRC vs. Adjacent TissueAssociation with Clinicopathological Features
DACT1Significantly higher in CRC tissuesAssociated with tumor site
DACT2Decreased in CRC tissuesAssociated with tumor stage

Source: Data adapted from a study on human colorectal cancer tissues.[6]

The Human Protein Atlas provides a comprehensive overview of DACT1 protein expression across a wide range of human tissues, showing cytoplasmic expression in several tissues, with notable staining in the central nervous system.[7]

This compound in Signaling Pathways

This compound is a key modulator of Wnt signaling, influencing both the canonical and non-canonical branches of this pathway.

Canonical Wnt/β-catenin Pathway

This compound's role in the canonical Wnt pathway is complex and appears to be context-dependent, with reports of both activating and inhibitory functions.

  • Inhibition: The nuclear form of this compound can antagonize Wnt signaling by preventing the formation of the LEF1:β-catenin complex and recruiting HDAC1 to repress the transcription of Wnt target genes.[8]

  • Activation/Stabilization: this compound can also promote the membrane localization of β-catenin and may stabilize it by inhibiting the activity of GSK3β.[8]

Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway

This compound plays a crucial role in the non-canonical Wnt/PCP pathway, which is essential for establishing cell polarity and coordinating morphogenetic movements during development. This compound is involved in morphogenesis at the primitive streak by regulating VANGL2 and DVL2, a function that appears to be independent of the canonical Wnt pathway.[8]

Dactylin_Wnt_Signaling cluster_canonical Canonical Wnt Pathway cluster_noncanonical Non-Canonical Wnt/PCP Pathway Wnt_c Wnt Frizzled_c Frizzled Wnt_c->Frizzled_c Dvl_c Dishevelled (Dvl) Frizzled_c->Dvl_c GSK3b GSK3β Dvl_c->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes_c Target Gene Transcription TCF_LEF->Target_Genes_c Dactylin_c This compound (DACT1) Dactylin_c->Dvl_c Binds Dactylin_c->Beta_Catenin Stabilizes Dactylin_c->TCF_LEF Inhibits (in nucleus) Wnt_nc Wnt Frizzled_nc Frizzled Wnt_nc->Frizzled_nc Dvl_nc Dishevelled (Dvl) Frizzled_nc->Dvl_nc RhoA_Rac1 RhoA/Rac1 Dvl_nc->RhoA_Rac1 VANGL2 VANGL2 Cytoskeleton Cytoskeletal Rearrangement RhoA_Rac1->Cytoskeleton Dactylin_nc This compound (DACT1) Dactylin_nc->Dvl_nc Binds Dactylin_nc->VANGL2 Regulates

Figure 1: this compound's role in Wnt signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound gene regulation and expression.

Quantitative Real-Time PCR (qRT-PCR) for DACT1 mRNA Expression

This protocol is for quantifying the relative expression levels of DACT1 mRNA in cells or tissues.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's protocol for incubation times and temperatures.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix in a 20 µL final volume:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Use primers specific for DACT1 and a reference gene (e.g., GAPDH, ACTB, or RPS18).

  • Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

  • Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

  • Calculate the relative expression of DACT1 using the 2-ΔΔCt method, normalizing to the reference gene.

qRT_PCR_Workflow start Start: Cell/Tissue Sample rna_extraction RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qPCR Quantitative PCR (SYBR Green) cDNA_synthesis->qPCR data_analysis Data Analysis (2-ΔΔCt Method) qPCR->data_analysis end End: Relative DACT1 Expression Level data_analysis->end

References

The Role of Dactylin (FBXW4) in the Ubiquitin-Proteasome Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylin, also known as F-box/WD repeat-containing protein 4 (FBXW4), is a critical component of the ubiquitin-proteasome system (UPS). As the substrate recognition component of a SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, this compound plays a pivotal role in targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. This process is fundamental to the regulation of numerous cellular pathways, including cell cycle progression, signal transduction, and developmental processes. Dysregulation of this compound function has been implicated in various human diseases, including developmental disorders such as split hand/foot malformation (SHFM) and multiple forms of cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the ubiquitin-proteasome pathway, including its mechanism of action, known substrates, involvement in signaling pathways, and its implications in disease. Detailed experimental protocols for studying this compound's function and illustrative diagrams of relevant pathways are also provided to facilitate further research and drug development efforts.

Introduction to this compound (FBXW4)

This compound is a member of the F-box protein family, characterized by the presence of an approximately 40-amino acid motif known as the F-box. This domain mediates the interaction with the SKP1 protein, thereby recruiting the F-box protein as a substrate recognition subunit to the SCF complex. In addition to the F-box domain, this compound contains WD40 repeats, which are thought to be involved in binding to specific phosphorylated motifs on its target substrates.[1][2]

The SCF complex, of which this compound is a part, is a multi-protein E3 ubiquitin ligase that catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the substrate protein. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome, a large ATP-dependent protease complex. Through this mechanism, the SCF-Dactylin complex regulates the cellular abundance of its target proteins, thereby influencing a wide range of biological processes.[1][3]

Mechanism of Action: The SCF-Dactylin E3 Ubiquitin Ligase Complex

The assembly and function of the SCF-Dactylin complex follow a hierarchical process. The scaffold protein CUL1 simultaneously binds to the RING-box protein 1 (RBX1) at its C-terminus and to the SKP1-Dactylin sub-complex at its N-terminus. RBX1, in turn, recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. This compound, through its WD40 repeats, specifically recognizes and binds to phosphorylated degrons on substrate proteins. This binding brings the substrate into close proximity to the E2 enzyme, facilitating the transfer of ubiquitin to the substrate. The sequential addition of ubiquitin moieties results in a polyubiquitin (B1169507) chain, which serves as a degradation signal for the proteasome.[3] The activity of the SCF complex is further regulated by the COP9 signalosome (CSN), which can de-neddylate the CUL1 subunit, a modification that controls the ligase activity. Proteomic analysis has shown that this compound interacts with all components of the COP9 signalosome, suggesting a dynamic regulation of its E3 ligase activity.[3]

SCF_Dactylin_Complex cluster_SCF SCF-Dactylin Complex CUL1 CUL1 SKP1 SKP1 CUL1->SKP1 RBX1 RBX1 CUL1->RBX1 This compound This compound (FBXW4) (Substrate Receptor) SKP1->this compound Substrate Phosphorylated Substrate This compound->Substrate Binds to phospho-degron E2 E2-Ub RBX1->E2 E2->Substrate Ubiquitin Transfer Ub_chain Polyubiquitin Chain Substrate->Ub_chain Proteasome 26S Proteasome Ub_chain->Proteasome Degradation

Figure 1: The SCF-Dactylin E3 ubiquitin ligase complex mediates substrate ubiquitination.

Known and Putative Substrates of this compound

Identifying the specific substrates of this compound is crucial to understanding its biological functions. While a comprehensive list of validated substrates is still being established, several studies have begun to elucidate its targets through proteomic approaches.

Table 1: Potential Interacting Proteins and Substrates of this compound (FBXW4)

Protein/ComplexMethod of IdentificationCellular ProcessReference
SKP1Proteomic analysisSCF complex assembly[3]
CUL1Proteomic analysisSCF complex assembly[3]
RBX1Proteomic analysisSCF complex assembly[3]
COP9 SignalosomeProteomic analysisRegulation of SCF activity[3]
MAST1Co-fractionationUnknown[2]

It is important to note that many of these interactions require further validation to confirm if they are direct substrates of this compound-mediated ubiquitination. The general consensus is that this compound recognizes and binds to phosphorylated proteins, targeting them for degradation.[4]

Role in Signaling Pathways

This compound is implicated in the regulation of key signaling pathways that are essential for development and cellular homeostasis.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue maintenance.[5] this compound is suggested to participate in Wnt signaling, likely by targeting a component of this pathway for degradation.[1][4] While the exact substrate and mechanism are still under investigation, the involvement of an F-box protein like this compound would provide a mechanism for fine-tuning the levels of key Wnt signaling regulators, thereby modulating the cellular response to Wnt ligands.

Wnt_Pathway_Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl Destruction_Complex β-catenin Destruction Complex Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Dactylin_Complex SCF-Dactylin Wnt_Component Wnt Pathway Component (Substrate) Dactylin_Complex->Wnt_Component Ubiquitinates Wnt_Component->Destruction_Complex Regulates? Proteasome Proteasome Wnt_Component->Proteasome Degradation

Figure 2: Putative regulation of the Wnt signaling pathway by SCF-Dactylin.

FGF Signaling and Limb Development

Fibroblast Growth Factor (FGF) signaling from the apical ectodermal ridge (AER) is essential for the proper outgrowth and patterning of vertebrate limbs.[6][7][8][9] Mutations and altered expression of this compound are strongly associated with split hand/foot malformation (SHFM), a congenital limb defect.[1] This suggests a critical role for this compound in mediating the cellular responses to FGF signaling during limb development. It is hypothesized that this compound targets a key regulator of limb development for degradation, and that disruption of this process leads to the observed malformations. The precise substrate of this compound in this context remains an active area of research.

This compound in Disease

The dysregulation of this compound function has been linked to several human diseases, most notably developmental disorders and cancer.

Split Hand/Foot Malformation (SHFM)

SHFM is a congenital limb malformation characterized by the absence of central digits, giving the hands and feet a claw-like appearance.[1] The genetic locus for SHFM3 on chromosome 10q24 includes the FBXW4 gene.[1] Studies have shown that genomic rearrangements and reduced expression of this compound are associated with SHFM, highlighting its essential role in limb morphogenesis.[1]

Cancer

The role of this compound in cancer is complex and appears to be context-dependent.

  • Tumor Suppressor: In several cancers, such as non-small cell lung cancer and glioma, low expression of this compound is associated with poor prognosis.[3][10][11] This suggests that this compound may function as a tumor suppressor by targeting oncoproteins for degradation.

  • Oncogene: In contrast, in acute myeloid leukemia (AML), high expression of this compound is correlated with a worse outcome, suggesting it may have an oncogenic role in this context.[12] This dual role likely reflects the different substrates that this compound targets in different cellular environments.

Experimental Protocols

The study of this compound's function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is designed to isolate this compound and its interacting partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-Dactylin (FBXW4) antibody or an antibody against an epitope tag (if using a tagged version of this compound).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Culture and harvest cells expressing the protein of interest.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting proteins.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Anti-Dactylin Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Figure 3: Workflow for Co-immunoprecipitation of this compound and its interactors.

In Vitro Ubiquitination Assay

This assay is used to determine if a putative substrate is ubiquitinated by the SCF-Dactylin complex in a controlled environment.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme.

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family).

  • Recombinant ubiquitin.

  • Recombinant, purified SCF-Dactylin complex.

  • Recombinant, purified substrate protein.

  • ATP.

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • SDS-PAGE sample buffer.

  • Antibodies against the substrate and ubiquitin.

Procedure:

  • Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, SCF-Dactylin, the substrate, and ATP in the reaction buffer.

  • As negative controls, set up reactions lacking one of the key components (e.g., E1, E3, or ATP).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot analysis using antibodies against the substrate to detect higher molecular weight species corresponding to ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the substrate.

InVitro_Ubiquitination_Workflow start Combine Reagents: E1, E2, Ub, SCF-Dactylin, Substrate, ATP, Buffer incubate Incubate at 37°C start->incubate stop_reaction Stop Reaction with SDS-PAGE Sample Buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot (Anti-Substrate & Anti-Ubiquitin) sds_page->western_blot analysis Analyze for Higher Molecular Weight Bands western_blot->analysis

Figure 4: Workflow for an in vitro ubiquitination assay with SCF-Dactylin.

Future Directions and Therapeutic Potential

The study of this compound (FBXW4) is a rapidly evolving field. Future research will likely focus on:

  • Comprehensive Substrate Identification: Utilizing advanced proteomic techniques to create a complete list of this compound substrates in various cellular contexts.

  • Structural Biology: Determining the crystal structure of this compound in complex with its substrates to understand the molecular basis of substrate recognition.

  • Therapeutic Targeting: Given its role in cancer, developing small molecule inhibitors or activators of this compound's E3 ligase activity could be a promising therapeutic strategy. For instance, in cancers where this compound acts as a tumor suppressor, strategies to enhance its activity or expression could be beneficial. Conversely, in cancers where it is oncogenic, inhibiting its function may be a viable approach.

Conclusion

This compound (FBXW4) is a key substrate receptor for the SCF E3 ubiquitin ligase complex, playing a vital role in the ubiquitin-proteasome pathway. Its involvement in fundamental cellular processes and its dysregulation in diseases like SHFM and cancer make it an important area of study and a potential target for therapeutic intervention. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound's function and its implications for human health.

References

Dactylin (ZFP36L1/L2) Substrates and Interacting Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylin, more commonly known in recent literature by its official gene names ZFP36L1 (Zinc Finger Protein 36 Like 1) and ZFP36L2 (Zinc Finger Protein 36 Like 2), belongs to the tristetraprolin (TTP/ZFP36) family of RNA-binding proteins. These proteins are critical regulators of post-transcriptional gene expression. They primarily function by binding to AU-rich elements (AREs) located in the 3'-untranslated regions (3'UTRs) of messenger RNAs (mRNAs), targeting them for degradation. This mechanism plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] Dysregulation of ZFP36L1 and ZFP36L2 has been implicated in several diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of the known substrates and interacting proteins of this compound (ZFP36L1 and ZFP36L2), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways and experimental workflows involved.

This compound (ZFP36L1/L2) Substrates

The primary substrates of ZFP36L1 and ZFP36L2 are mRNAs containing AU-rich elements. The binding of ZFP36L1/L2 to these AREs initiates mRNA decay, thereby downregulating the expression of the encoded proteins. While a comprehensive list of all mRNA targets is still under investigation, numerous studies have identified key substrates involved in various signaling pathways.

Table 1: Summary of this compound (ZFP36L1/L2) mRNA Substrates

Target mRNAGene NameFunction of Encoded ProteinQuantitative Data (Binding Affinity, Kd)
Notch1NOTCH1Transcriptional regulator in development and cancerN/A[3]
Cyclin D1CCND1Cell cycle regulatorN/A[6]
Cyclin D3CCND3Cell cycle regulatorN/A
Cyclin E2CCNE2Cell cycle regulatorN/A[6]
c-MycMYCTranscription factor, oncogeneN/A[3]
Bcl-2BCL2Anti-apoptotic proteinN/A[7]
VEGFVEGFAAngiogenesis factorN/A
TNF-αTNFPro-inflammatory cytokineN/A[8]
GM-CSFCSF2Cytokine, hematopoietic growth factorN/A[2]
IL-3IL3Cytokine, hematopoietic growth factorN/A[2]
IL-6IL6Pro-inflammatory cytokineN/A[9]
IL-8CXCL8ChemokineN/A[2]
Cdk6CDK6Cell cycle kinaseN/A
KLF2KLF2Transcription factorN/A
IRF8IRF8Transcription factorN/A
Ikzf2 (Helios)IKZF2Transcription factor in T cellsN/A[8]
E2F1E2F1Transcription factor, cell cycleN/A[6]
HIF1AHIF1ATranscription factor, hypoxia responseN/A[6]
Elavl2ELAVL2RNA-binding proteinN/A[10]

N/A: Not Available in the reviewed literature. While direct binding has been demonstrated, specific quantitative binding affinities (Kd values) are not consistently reported.

This compound (ZFP36L1/L2) Interacting Proteins

ZFP36L1 and ZFP36L2 exert their function by recruiting various protein complexes to the target mRNA. The core interaction is with the CCR4-NOT deadenylase complex, which is responsible for removing the poly(A) tail of the mRNA, a critical step in mRNA degradation.

Table 2: Summary of this compound (ZFP36L1/L2) Interacting Proteins

Interacting ProteinFunctionQuantitative Data (Binding Affinity, Kd)
CNOT1Scaffolding protein of the CCR4-NOT complexN/A[11][12]
CNOT7 (CAF1)Catalytic subunit of the CCR4-NOT complexN/A[13]
14-3-3 proteinsAdaptor proteins that bind to phosphorylated ZFP36L1N/A[6][7]
XRN15'-3' exoribonucleaseN/A[2]
RNA exosome components3'-5' exoribonuclease complexN/A
Decapping enzymes (e.g., DCP2)Remove the 5' cap of mRNAN/A
PABPC1Poly(A)-binding proteinN/A[13]

N/A: Not Available in the reviewed literature. While interactions have been confirmed through methods like co-immunoprecipitation, specific quantitative binding constants are not widely published.

Signaling Pathways Involving this compound (ZFP36L1/L2)

ZFP36L1 and ZFP36L2 are implicated in several key signaling pathways, often acting as negative regulators by promoting the degradation of mRNAs encoding pathway components.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. ZFP36 expression has been shown to be downregulated by the Wnt/β-catenin pathway, potentially through the induction of transcriptional repressors like SNAI1, SLUG, and TWIST.[14][15] This creates a feedback loop where Wnt signaling can suppress a key regulator of mRNA stability.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC GSK3b GSK3β beta_catenin β-catenin Axin_APC->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation SNAI1_SLUG_TWIST SNAI1/SLUG/TWIST TCF_LEF->SNAI1_SLUG_TWIST Transcription ZFP36 ZFP36 (this compound) SNAI1_SLUG_TWIST->ZFP36 Transcription Repression ARE_mRNA ARE-containing mRNAs (e.g., Cyclin D1, c-Myc) ZFP36->ARE_mRNA mRNA Degradation

Figure 1: Simplified Wnt/β-catenin signaling pathway showing the downregulation of ZFP36.
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[16] ZFP36L2 has been shown to be involved in TGF-β signaling, particularly in the context of T-cell regulation where TGF-β can induce the expression of Helios (Ikzf2), an mRNA target of ZFP36L2.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Ikzf2_gene Ikzf2 (Helios) Gene SMAD_complex->Ikzf2_gene Transcription Activation Ikzf2_mRNA Ikzf2 mRNA (ARE-containing) Ikzf2_gene->Ikzf2_mRNA Helios_protein Helios Protein Ikzf2_mRNA->Helios_protein Translation ZFP36L2 ZFP36L2 (this compound) ZFP36L2->Ikzf2_mRNA mRNA Degradation

Figure 2: TGF-β signaling leading to the expression of Ikzf2, a target of ZFP36L2.

Experimental Protocols

The identification and characterization of this compound (ZFP36L1/L2) substrates and interacting proteins rely on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Identifying Interacting Proteins

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.

Workflow:

G start Cell Lysate (with protein complexes) incubation Incubate with anti-ZFP36L1/L2 antibody start->incubation beads Add Protein A/G Magnetic Beads incubation->beads capture Capture antibody-protein complexes on beads beads->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze by SDS-PAGE and Mass Spectrometry elution->analysis

Figure 3: Co-Immunoprecipitation experimental workflow.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add the primary antibody against ZFP36L1 or ZFP36L2 to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing and Elution:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration).

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the pulldown of the bait protein and known interactors.

    • For identification of novel interactors, the entire eluate can be subjected to in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17][18]

RNA Immunoprecipitation (RIP) for Identifying mRNA Substrates

RIP is a technique used to identify the specific RNAs that are bound by a protein of interest in vivo.

Workflow:

G start Cross-link cells (e.g., with formaldehyde) lysis Lyse cells and shear chromatin start->lysis ip Immunoprecipitate ZFP36L1/L2 with bound RNA lysis->ip wash Wash to remove non-specific binding ip->wash reverse_crosslink Reverse cross-links and digest protein wash->reverse_crosslink rna_purification Purify RNA reverse_crosslink->rna_purification analysis Analyze RNA by RT-qPCR or RNA-seq rna_purification->analysis G raw_data Raw Mass Spectra (.raw file) peak_picking Peak Picking and Feature Detection raw_data->peak_picking database_search Database Search (e.g., Mascot, Sequest) peak_picking->database_search psm_validation Peptide-Spectrum Match (PSM) Validation database_search->psm_validation protein_inference Protein Inference psm_validation->protein_inference quantification Label-free or Label-based Quantification protein_inference->quantification statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) quantification->statistical_analysis bioinformatics Bioinformatics Analysis (GO, Pathway Analysis) statistical_analysis->bioinformatics

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of Dactylin in Split Hand/Foot Malformation (SHFM)

Executive Summary

Split Hand/Foot Malformation (SHFM), or ectrodactyly, is a congenital limb disorder characterized by a median cleft of the autopod, syndactyly, and aplasia of central digits.[1][2] It is a clinically and genetically heterogeneous condition, with several loci identified.[3] This guide focuses on SHFM3, which is linked to genomic rearrangements on chromosome 10q24 and the murine Dactylaplasia (Dac) model.[3][4][5] A key gene in this locus is DACT1 (Dappled, antagonist of beta-catenin, 1), which encodes this compound (also known as FBXW4). This compound is an F-box/WD40 repeat protein that functions as a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[4] Evidence from human patients and mouse models suggests that dysregulation of this compound expression, often a reduction in transcript levels, is central to the pathogenesis of SHFM3.[1] This disruption is thought to interfere with critical signaling pathways, such as Wnt/β-catenin signaling, which are essential for maintaining the integrity of the Apical Ectodermal Ridge (AER) during limb development.[3][6][7] Failure to maintain the central AER leads to the characteristic limb defects seen in SHFM.[2][8] This document provides a comprehensive overview of this compound's molecular function, its role in limb organogenesis, the genetic evidence linking it to SHFM, and the experimental methodologies used in its study.

Molecular Profile and Function of this compound

This compound, encoded by the DACT1 (FBXW4) gene, is a member of the F-box protein family.[4] These proteins are characterized by the presence of an approximately 40-amino-acid F-box motif. The primary function of F-box proteins is to act as specificity factors for the SCF E3 ubiquitin ligase complex.[4]

The SCF complex mediates the ubiquitination of target proteins, marking them for degradation by the 26S proteasome. This compound, through its F-box domain, binds to the SKP1 component of the SCF complex. Its C-terminal WD40 repeats are responsible for binding to specific phosphorylated substrates.[2] This architecture positions this compound as an adapter molecule that links specific target proteins to the core ubiquitination machinery.[4] By mediating protein degradation, this compound plays a crucial role in regulating the concentration and activity of key signaling molecules, thereby influencing cellular processes.

This compound has been identified as an antagonist of the Wnt/β-catenin signaling pathway.[9][10] It interacts with Dishevelled (Dvl), a key mediator of Wnt signaling, and promotes its degradation. This activity is crucial for modulating developmental pathways.[10]

cluster_SCF SCF E3 Ligase Complex sub Target Protein (e.g., Dvl) p_sub Phosphorylated Target Protein sub->p_sub Kinase This compound This compound (FBXW4) p_sub->this compound Binding invis1 p_sub->invis1 skp1 SKP1 This compound->skp1 cul1 CUL1 skp1->cul1 rbx1 RBX1 cul1->rbx1 ub Ubiquitin rbx1->ub Recruitment ub->p_sub Ubiquitination proteasome 26S Proteasome degradation Protein Degradation proteasome->degradation invis1->proteasome invis2

This compound's role in the Ubiquitin-Proteasome System.

Role in Limb Development and Pathogenesis of SHFM

Vertebrate limb development is a highly orchestrated process governed by the interplay of several signaling centers. The Apical Ectodermal Ridge (AER), a thickened layer of ectoderm at the distal tip of the limb bud, is essential for proximal-distal outgrowth.[11] The AER produces Fibroblast Growth Factors (FGFs) that maintain the underlying mesenchymal cells, known as the progress zone (PZ), in a proliferative and undifferentiated state.[2][11]

The pathogenesis of SHFM is largely attributed to a failure in maintaining the integrity of the AER, particularly its central portion.[2][8] This leads to insufficient signaling to the underlying mesenchyme, resulting in the death of precursor cells for the central digits and the formation of a cleft. Several signaling pathways, including Wnt, FGF, and Sonic Hedgehog (SHH), are critical for AER formation and maintenance.[6][7][12][13]

This compound's role as a regulator of Wnt signaling places it at a critical nexus in limb development. Proper modulation of Wnt signaling is essential for inducing and maintaining the AER.[6][14][15] In the Dactylaplasia (Dac) mouse model, which phenotypically resembles human SHFM3, mutations lead to a disruption in the maintenance of the AER.[4][8] While the AER forms normally around embryonic day 10.5 (E10.5), its central segment degenerates by E11.5.[8] This localized failure of AER activity is the primary developmental defect.[8] Studies in humans with SHFM have reported a significant decrease in this compound transcript levels, supporting a central role for this compound in the pathogenesis of SHFM.[1]

The genetic basis for SHFM3 in humans is typically a submicroscopic tandem duplication of 325-570 kb at chromosome 10q24.[3][5] This region contains several genes, including DACT1, BTRC, and FGF8. In contrast, the mouse Dac alleles are caused by insertions of retroelements near or within the this compound gene (Fbxw4).[16][17] These differences suggest a complex underlying mechanism. It is hypothesized that the phenotype may result from either a reduction in this compound expression (haploinsufficiency), a dominant-negative effect of an altered transcript, or a dosage imbalance of other genes within the rearranged locus, such as BTRC, which is also involved in Wnt signaling.[3][16][18]

AER Apical Ectodermal Ridge (AER) Mesenchyme Limb Bud Mesenchyme (Progress Zone) AER->Mesenchyme FGF8 ZPA Zone of Polarizing Activity (ZPA) AER->ZPA Maintains Mesenchyme->AER FGF10 Mesenchyme->ZPA Maintains ZPA->Mesenchyme SHH Wnt Wnt Signaling Wnt->AER Induction Maintenance AER Maintenance Wnt->Maintenance FGFs FGFs (FGF8, FGF10) Outgrowth Proximal-Distal Outgrowth FGFs->Outgrowth SHH Sonic Hedgehog (SHH) Patterning Anterior-Posterior Patterning SHH->Patterning This compound This compound This compound->Wnt Inhibits This compound->Maintenance Modulates SHFM SHFM (Central AER Breakdown) This compound->SHFM Dysregulation Leads to

Core signaling interactions in limb development.

Data Presentation

Table 1: Genetic Loci Associated with Non-syndromic SHFM
LocusChromosomal LocationInheritanceAssociated Gene(s) / Region
SHFM17q21-q22Autosomal DominantDeletions/rearrangements involving DLX5, DLX6, DSS1[3][19][20]
SHFM2Xq26X-LinkedLinkage region, specific gene not definitively identified[3]
SHFM3 10q24 Autosomal Dominant Duplications involving DACT1 (FBXW4), BTRC, LBX1, FGF8[3][5]
SHFM43q27Autosomal DominantTP63 point mutations[3][8]
SHFM52q31Autosomal DominantDeletions in region containing HOXD cluster, DLX1, DLX2[5][21][22]
SHFM612q13.12Autosomal RecessiveWNT10B mutations[3]
Table 2: Phenotypes of Dactylaplasia (Dac) Mouse Models
GenotypeLimb PhenotypeApical Ectodermal Ridge (AER) StatusProposed Mechanism
Wild-Type (+/+) Normal 5-digit autopodIntact and maintained through developmentNormal gene expression and signaling
Heterozygous (Dac/+) Aplasia/hypoplasia of central digits (phalanges of digits 2, 3, 4)[4]Central segment degenerates after E11.5[8]Reduced this compound expression; failure of central AER maintenance[1][8]
Homozygous (Dac/Dac) Severe limb truncation; hands and feet absent except for malformed single digits[4]Presumed severe and early AER disruptionLethal; likely complete loss of this compound function in limb development[23]

Experimental Protocols

Protocol: Quantitative Real-Time PCR (qRT-PCR) for this compound Transcript Analysis

Objective: To quantify the relative expression level of DACT1 mRNA in patient-derived cells (e.g., fibroblasts) or mouse limb bud tissue compared to control samples.

Methodology:

  • RNA Extraction:

    • Homogenize tissue samples (e.g., E11.5 mouse limb buds) or lyse cultured cells in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or use a column-based RNA purification kit (e.g., RNeasy, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with PCR results.

    • Inactivate or remove the DNase according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen).

    • Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.

  • Quantitative PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for DACT1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix (TaqMan).

    • Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the PCR reaction in a real-time PCR cycler. The thermal profile typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of a SYBR Green run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for DACT1 and the housekeeping gene in both test and control samples.

    • Calculate the relative expression of DACT1 using the ΔΔCt method. The final result is expressed as a fold change in the test sample relative to the control.

Protocol: Whole-Mount In Situ Hybridization (WISH)

Objective: To visualize the spatial expression pattern of this compound mRNA within the intact developing limb bud of a mouse embryo.

Methodology:

  • Probe Preparation:

    • Linearize a plasmid vector containing the this compound cDNA sequence.

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe via in vitro transcription using an appropriate RNA polymerase (T7, T3, or SP6).

    • Purify the labeled probe via precipitation.

  • Embryo Collection and Fixation:

    • Dissect mouse embryos at the desired developmental stage (e.g., E10.5-E12.5) in ice-cold PBS.

    • Fix embryos overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

    • Dehydrate the embryos through a graded methanol/PBT (PBS + 0.1% Tween-20) series and store at -20°C in 100% methanol.

  • Hybridization:

    • Rehydrate embryos through a reverse methanol/PBT series.

    • Permeabilize the tissue by treating with Proteinase K.

    • Post-fix with 4% PFA and glutaraldehyde.

    • Pre-hybridize the embryos in hybridization buffer at ~65°C for several hours.

    • Incubate the embryos overnight at ~65°C in hybridization buffer containing the DIG-labeled this compound probe.

  • Washing and Antibody Incubation:

    • Perform a series of stringent washes at 65°C to remove the unbound probe.

    • Block non-specific antibody binding sites by incubating embryos in a blocking solution (e.g., containing sheep serum and BSA).

    • Incubate the embryos overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Signal Detection and Imaging:

    • Wash extensively to remove the unbound antibody.

    • Equilibrate embryos in an alkaline detection buffer.

    • Develop the color reaction by adding the AP substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt). The reaction produces a purple/blue precipitate where the probe is bound.

    • Stop the reaction when the desired signal intensity is reached by washing in PBT.

    • Image the embryos using a dissecting microscope equipped with a camera.

start Patient with SHFM or Dac Mouse Model tissue Isolate Tissue (e.g., Limb Bud, Fibroblasts) start->tissue split1 tissue->split1 dna Genomic DNA Extraction split1->dna rna Total RNA Extraction split1->rna protein Protein Extraction split1->protein array Array CGH / qPCR (for Duplication Analysis) dna->array seq Sanger/NGS Sequencing (for Point Mutation Analysis) dna->seq cdna Reverse Transcription (cDNA Synthesis) rna->cdna wish In Situ Hybridization (Expression Pattern) rna->wish wb Western Blot (Protein Level) protein->wb interp Correlate Genotype with Phenotype array->interp seq->interp qpcr qRT-PCR (Gene Expression Level) cdna->qpcr qpcr->interp wish->interp wb->interp

Workflow for molecular investigation of SHFM.

Future Research and Therapeutic Outlook

The involvement of this compound in SHFM highlights the critical importance of protein turnover in regulating developmental signaling pathways. While our understanding has advanced significantly, several key questions remain.

Future Research Directions:

  • Substrate Identification: A primary goal is to identify the specific protein substrates targeted by the this compound-containing SCF complex within the developing limb bud. Proteomic approaches could uncover novel targets and further clarify this compound's mechanism of action.

  • Regulatory Landscape: The genetics of SHFM3 are complex, involving large duplications in humans and retrotransposon insertions in mice.[5][16] Further investigation into the long-range regulatory elements within the 10q24 locus is needed to understand how these different genomic alterations converge on a similar phenotype.

  • Modifier Genes: The variable expressivity and reduced penetrance of SHFM suggest the influence of modifier genes.[3] Identifying these genetic modifiers could provide deeper insights into the robustness of the limb development network.

Therapeutic Outlook:

Direct therapeutic intervention for congenital malformations like SHFM remains a significant challenge. Gene therapy or small molecule approaches would require prenatal intervention with high specificity, which is not currently feasible. However, a deeper understanding of the molecular pathways disrupted in SHFM can inform genetic counseling and risk assessment for affected families. Furthermore, insights gained from studying this compound's role as a tumor suppressor in cancer, where it is often silenced, may reveal druggable targets within the Wnt pathway that could have broader therapeutic applications.[10]

Conclusion

References

Dactylin Gene Orthologs: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dactylin Gene, its Orthologs, and its Role in Cellular Signaling and Disease

Abstract

This compound, encoded by the FBXW4 gene, is a member of the F-box protein family, a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. These complexes are responsible for the targeted degradation of a multitude of cellular proteins, thereby regulating a wide array of biological processes. This technical guide provides a comprehensive overview of the this compound gene and its orthologs across various species, with a particular focus on its implication in developmental disorders and its potential as a therapeutic target. We present a detailed summary of quantitative data, experimental methodologies for its study, and a visual representation of its implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the ubiquitin-proteasome system and its role in health and disease.

Introduction to this compound (FBXW4)

This compound is characterized by the presence of an F-box domain, which mediates its interaction with the Skp1 component of the SCF complex, and WD40 repeats, which are responsible for substrate recognition. The SCF complex, with this compound as the substrate recognition component, targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. This process is fundamental for the regulation of cell cycle progression, signal transduction, and developmental processes.

Mutations and dysregulation of the this compound gene have been directly linked to human developmental disorders. Notably, it is a candidate gene for Split Hand/Split Foot Malformation Type 3 (SHFM3), a congenital limb disorder characterized by missing central digits.[1][2][3] The study of this compound and its orthologs in model organisms provides crucial insights into its function and the pathogenesis of related diseases.

This compound Gene Orthologs: A Comparative Overview

The identification and characterization of this compound orthologs across different species are essential for understanding its evolutionary conservation and for utilizing model organisms in research. The following table summarizes key quantitative data for this compound orthologs in several well-studied species.

SpeciesGene SymbolGene ID (NCBI)Ensembl Gene IDChromosomal LocationProtein Length (amino acids)
Homo sapiens (Human)FBXW46468[4]ENSG00000107829[4]10q24.32[5]412
Mus musculus (Mouse)Fbxw430838ENSMUSG00000040913[6]19 C3[5]410
Danio rerio (Zebrafish)fbxw4----
Xenopus tropicalis (Frog)fbxw4----
Drosophila melanogaster (Fruit fly)CG33969----

Note: Data for Zebrafish, Xenopus, and Drosophila is less comprehensively annotated in major databases compared to human and mouse. Further bioinformatic analysis is often required to confirm orthology and gather detailed information.

Experimental Protocols for this compound Research

A variety of experimental techniques are employed to study the this compound gene and its protein product. This section provides detailed methodologies for key experiments.

Identification of this compound Orthologs using BLAST

The Basic Local Alignment Search Tool (BLAST) is a fundamental bioinformatics tool for identifying homologous sequences, including orthologs.

Protocol:

  • Retrieve the query sequence: Obtain the protein or nucleotide sequence of human this compound (FBXW4) from a database such as NCBI or UniProt.

  • Access the BLAST web server: Navigate to the NCBI BLAST homepage.

  • Select the appropriate BLAST program:

    • blastp: To search a protein database using a protein query.

    • tblastn: To search a translated nucleotide database using a protein query.

  • Enter the query sequence: Paste the this compound sequence into the query box.

  • Select the database: Choose a relevant database to search against (e.g., "Reference proteins (refseq_protein)" for well-annotated proteins or "nr" for a more comprehensive search). To search for orthologs in a specific species, use the "Organism" field to limit the search.

  • Run the BLAST search: Initiate the search.

  • Analyze the results: Examine the alignment scores, E-values, and query coverage to identify the most likely orthologs in the target species. A low E-value (close to zero) indicates a more significant match.

Quantitative PCR (qPCR) for this compound Gene Expression Analysis

qPCR is a sensitive technique used to measure the abundance of specific mRNA transcripts, providing insights into gene expression levels.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial kit or a standard protocol like TRIzol extraction. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Design qPCR primers specific to the this compound gene of the species being studied. Primers should typically be 18-25 nucleotides in length, have a GC content of 40-60%, and amplify a product of 100-200 base pairs.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 2-10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of this compound to a stably expressed reference gene (e.g., GAPDH, ACTB).

Western Blot for this compound Protein Detection

Western blotting is used to detect and quantify the this compound protein in a sample.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Co-immunoprecipitation (Co-IP) for Identifying this compound Interacting Proteins

Co-IP is a technique used to identify proteins that interact with this compound within the cell.

Protocol:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against this compound overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

In Vitro Ubiquitination Assay

This assay is used to determine if this compound can mediate the ubiquitination of a specific substrate protein in a controlled environment.

Protocol:

  • Reagent Preparation: Purify recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the SCF-Dactylin E3 ligase complex. Purify the potential substrate protein.

  • Reaction Setup: Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

    • E1 enzyme

    • E2 enzyme

    • Ubiquitin

    • SCF-Dactylin complex

    • Substrate protein

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated forms.

This compound in Cellular Signaling Pathways

As a component of the SCF E3 ubiquitin ligase complex, this compound is poised to regulate key signaling pathways by targeting specific signaling components for degradation. While direct substrates of this compound are still being actively investigated, F-box proteins are known to be involved in pathways crucial for development and disease, such as the Wnt, Hedgehog, and NF-κB signaling pathways.

SCF E3 Ubiquitin Ligase Complex Workflow

The following diagram illustrates the general workflow of the SCF E3 ubiquitin ligase complex, in which this compound (FBXW4) functions as the substrate recognition subunit.

General workflow of the SCF-Dactylin E3 ubiquitin ligase complex.
Putative Role of this compound in the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. A key regulatory step is the control of β-catenin stability. In the absence of a Wnt signal, β-catenin is phosphorylated and targeted for ubiquitination and degradation by an SCF complex containing the F-box protein β-TrCP. While this compound's direct role is not fully elucidated, its nature as an F-box protein suggests a potential role in regulating components of this pathway. The diagram below illustrates a hypothetical involvement of a this compound-containing SCF complex in Wnt signaling.

Wnt_Signaling_this compound cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation SCFthis compound SCF-Dactylin BetaCatenin->SCFthis compound Recognition & Ubiquitination Proteasome_off Proteasome SCFthis compound->Proteasome_off Targeting Degradation Degradation Proteasome_off->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dishevelled Dishevelled Receptor->Dishevelled Activation Dishevelled->DestructionComplex Inhibition BetaCatenin_stable Stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus Translocation TCFLEF TCF/LEF TargetGenes Target Gene Expression TCFLEF->TargetGenes Activation

Hypothetical role of a this compound-containing SCF complex in Wnt signaling.

This compound in Drug Development

The critical role of F-box proteins in regulating cellular processes, particularly those involved in cell proliferation and survival, has made them attractive targets for drug development, especially in the context of cancer.[5][7][8][9] Dysregulation of F-box proteins can lead to the inappropriate stabilization of oncoproteins or the degradation of tumor suppressors.

Therapeutic Strategies:

  • Inhibition of SCF-Dactylin Activity: Developing small molecules that disrupt the interaction between this compound and its substrates could prevent the degradation of tumor suppressor proteins.

  • Targeting the Ubiquitin-Proteasome System: While broader in their effects, inhibitors of the proteasome have shown clinical success in treating certain cancers. Targeting specific E3 ligases like SCF-Dactylin offers the potential for more selective and less toxic therapies.[6][10][11][12][13]

The workflow for targeting an F-box protein like this compound in drug development is a multi-step process.

Drug_Development_Workflow TargetID Target Identification (this compound in a specific disease) TargetValidation Target Validation (Genetic and chemical approaches) TargetID->TargetValidation AssayDev Assay Development (High-throughput screening) TargetValidation->AssayDev HitID Hit Identification AssayDev->HitID LeadOpt Lead Optimization HitID->LeadOpt Preclinical Preclinical Studies (In vitro and in vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Workflow for drug development targeting an F-box protein like this compound.

Conclusion

The this compound gene, a member of the F-box protein family, plays a crucial role in the ubiquitin-proteasome system. Its involvement in developmental processes is underscored by its association with Split Hand/Split Foot Malformation. The conservation of this compound orthologs across species highlights its fundamental biological importance. Further research into the specific substrates of this compound and its precise roles in signaling pathways such as Wnt, Hedgehog, and NF-κB will be critical for a complete understanding of its function. This knowledge will not only illuminate the molecular basis of related developmental disorders but also pave the way for the development of novel therapeutic strategies targeting the ubiquitin-mediated degradation of key cellular proteins. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this compound biology and its therapeutic potential.

References

Dactylin (Darlin) Protein: A Technical Guide to its Structural and Functional Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional domains of the Dactylin protein, officially designated as Darlin in Dictyostelium discoideum. Darlin is an 88-kDa protein characterized by the presence of multiple armadillo-like repeats, which mediate its interaction with a specific subset of small GTPases.[1][2] Functionally, Darlin is a key regulator of chemotaxis and cell aggregation during the early developmental stages of Dictyostelium.[1][2][3] It exhibits significant homology to the mammalian guanine (B1146940) nucleotide exchange factor (GEF) smgGDS, suggesting a potential role in regulating the GDP/GTP cycle of its binding partners.[1][3] This document details the known structural domains, functional implications, associated signaling pathways, and relevant experimental protocols for the study of this protein.

Structural Domains of Darlin

The primary structural feature of the Darlin protein is a series of 11 armadillo-like repeats.[1] These repeats are approximately 42 amino acids in length and fold into a characteristic three-dimensional structure composed of three α-helices.[1] Tandem arrays of these repeats form an elongated superhelical structure that serves as a versatile platform for protein-protein interactions.[1][4]

Darlin shares significant sequence homology with the mammalian guanine nucleotide exchange factor, smgGDS, particularly within two distinct regions.[1][3] The first homologous region spans amino acids 114-249 of Darlin, sharing 22% identity and 53% similarity with smgGDS. The second region, from amino acids 349-556 of Darlin, has 21% identity and 43% similarity to smgGDS.[1][3] Like Darlin, smgGDS is also composed of armadillo-like repeats.[5]

Table 1: Structural and Homologous Regions of Darlin Protein

FeatureDescriptionAmino Acid Position (Darlin)Homologous Region (smgGDS)Percent IdentityPercent SimilarityReference
Armadillo-like Repeats11 tandem repeats forming a superhelical structure for protein-protein interactions.Spanning the majority of the proteinFull length--[1]
Homology Region 1First region of significant homology to mammalian smgGDS.114-24968-20322%53%[1][3]
Homology Region 2Second region of significant homology to mammalian smgGDS.349-556220-43321%43%[1][3]

Functional Domains and Interactions

The armadillo-repeat domain of Darlin is central to its function, mediating its interaction with a select group of small GTPases. Darlin has been shown to bind to RacE, RacC, cdc42Hs, and TC4ran.[1][3] Notably, it does not interact with R-ras or rabB.[1][3]

A key functional characteristic of Darlin is its preferential binding to the GDP-bound form of its GTPase partners, a feature it shares with its homolog smgGDS.[1][3] This preferential binding is a hallmark of GEFs, which facilitate the exchange of GDP for GTP, thereby activating the small GTPase. While Darlin's GEF activity has been postulated due to this binding preference and its homology to smgGDS, direct enzymatic activity has yet to be definitively demonstrated.

Functionally, Darlin is crucial for the proper aggregation of Dictyostelium cells during early development.[1][2][6] Darlin-null mutant cells exhibit severe defects in forming aggregation centers and streams when starved, a process that is dependent on cAMP-mediated chemotaxis.[1][6] However, Darlin is not essential for other fundamental cellular processes such as cytokinesis, pinocytosis, or phagocytosis.[1][2][3]

Table 2: Interacting Partners of Darlin Protein

Interacting ProteinProtein FamilyBinding Preference (Nucleotide State)Functional ImplicationReference
RacERho GTPaseGDP-boundRegulation of chemotaxis and cell aggregation[1][3]
RacCRho GTPaseNot explicitly determined, but bindsRegulation of chemotaxis and cell aggregation[1][3]
cdc42HsRho GTPaseNot explicitly determined, but bindsRegulation of chemotaxis and cell aggregation[1][3]
TC4ranRas GTPaseNot explicitly determined, but bindsPotential role in nucleocytoplasmic transport during development[1][3]

Note: While binding has been confirmed for RacC, cdc42Hs, and TC4ran, the specific nucleotide-dependent preference has only been demonstrated for RacE.

Signaling Pathway

Darlin is involved in a signaling pathway that modulates the chemotactic response in early Dictyostelium development.[1][2] This pathway appears to be distinct from the well-characterized G-protein-mediated activation of adenylyl cyclase in response to cAMP.[1] Darlin-null cells show normal activation of adenylyl cyclase, indicating that Darlin functions in an alternative or parallel pathway that links chemoattractant sensing to the regulation of the cytoskeleton and cell motility.[1]

Based on its homology to smgGDS and its interaction with small GTPases, a putative signaling pathway involving Darlin can be proposed. In this model, extracellular cAMP signals, perceived by cell surface receptors, lead to the recruitment and activation of Darlin. Darlin, potentially acting as a GEF, then activates its downstream GTPase partners (e.g., RacE) by promoting the exchange of GDP for GTP. The activated GTPases, in turn, modulate the actin cytoskeleton to drive cell polarization and directed movement during chemotaxis and aggregation.

Darlin_Signaling_Pathway extracellular_cAMP Extracellular cAMP cAMP_receptor cAMP Receptor extracellular_cAMP->cAMP_receptor Darlin Darlin (Inactive) cAMP_receptor->Darlin Activation Darlin_active Darlin (Active) RacE_GDP RacE-GDP (Inactive) Darlin_active->RacE_GDP GEF-like activity RacE_GTP RacE-GTP (Active) RacE_GDP->RacE_GTP Actin_cytoskeleton Actin Cytoskeleton Modulation RacE_GTP->Actin_cytoskeleton Chemotaxis Chemotaxis & Aggregation Actin_cytoskeleton->Chemotaxis

Figure 1: Putative Darlin Signaling Pathway in Dictyostelium Chemotaxis.

Experimental Protocols

Generation of Darlin-Null Mutants

The function of Darlin in vivo has been studied through the generation of knockout cell lines using a gene disruption vector with a blasticidin-resistance selectable marker.[1][3]

Protocol:

  • Construct Design: A gene disruption vector is created where a blasticidin S resistance (Bsr) cassette is flanked by 5' and 3' homologous regions of the darA gene (the gene encoding Darlin).[7]

  • Transformation: The linearized disruption construct is introduced into wild-type Dictyostelium AX2 cells via electroporation.

  • Selection: Transformed cells are selected in HL5 medium supplemented with 10 µg/ml blasticidin S.[7]

  • Screening: Individual blasticidin-resistant clones are expanded and screened by Southern blot analysis to identify those with the desired homologous recombination event at the darA locus.[1][3] A probe external to the disruption construct is used to distinguish between homologous recombination and random integration.[7]

  • Confirmation: The absence of Darlin protein expression in the knockout clones is confirmed by Western blot analysis using a Darlin-specific antibody.[1][3]

Gene_Disruption_Workflow construct Design Gene Disruption Construct (darA-Bsr) transform Electroporation into Dictyostelium AX2 cells construct->transform select Selection with Blasticidin S (10 µg/ml) transform->select screen Screening of Clones (Southern Blot) select->screen confirm Confirmation of Knockout (Western Blot) screen->confirm result Darlin-Null Cell Line confirm->result

Figure 2: Workflow for Generating Darlin-Null Dictyostelium Cells.
GST Pull-Down Assay for Protein Interactions

To identify and confirm the interaction between Darlin and small GTPases, a GST pull-down assay is employed.[1][3]

Protocol:

  • Protein Expression: Express the GTPases of interest (e.g., RacE, RacC) as GST-fusion proteins in E. coli.

  • Lysate Preparation: Prepare a cell lysate from wild-type Dictyostelium AX2 cells grown in HL5 medium.

  • Binding:

    • Immobilize the GST-fusion proteins on glutathione-agarose beads.

    • Incubate the beads with the Dictyostelium lysate to allow for protein-protein interactions. A control with GST alone should be included.

  • Washing: Wash the beads extensively with binding buffer to remove non-specific binding proteins. The stringency of the wash can be adjusted by varying the salt concentration (e.g., up to 0.4 M NaCl).[1][3]

  • Elution: Elute the GST-fusion proteins and any interacting proteins from the beads using a buffer containing reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an anti-Darlin antibody to detect the presence of Darlin.[1][3]

GST_Pulldown_Workflow express Express GST-GTPase Fusion Proteins immobilize Immobilize on Glutathione Beads express->immobilize incubate Incubate with Dictyostelium Lysate immobilize->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute with Reduced Glutathione wash->elute analyze Analyze Eluate (SDS-PAGE, Western Blot) elute->analyze

Figure 3: GST Pull-Down Assay Workflow for Darlin Interactions.
Chemotaxis and Development Assay

The functional consequence of Darlin deletion is assessed by observing the developmental phenotype of the null cells under starvation conditions.

Protocol:

  • Cell Preparation: Grow wild-type and Darlin-null cells to the logarithmic phase.

  • Starvation Induction:

    • On plastic dishes: Replace the growth medium with a starvation buffer (e.g., developmental buffer).

    • On non-nutrient agar (B569324): Wash the cells in developmental buffer and plate them on non-nutrient agar plates.

  • Observation: Monitor the cells over 24 hours for the formation of aggregation centers, streams, and subsequent developmental structures (slugs and fruiting bodies).

  • Analysis: Compare the developmental progression of Darlin-null cells with that of wild-type cells. Darlin-null cells are expected to show a defect in the formation of large aggregation centers and streams.[1]

Conclusion and Future Directions

The Darlin protein of Dictyostelium discoideum, with its characteristic 11 armadillo-like repeats, is a crucial component of the chemotactic signaling pathway that governs early development. Its homology to the mammalian GEF smgGDS and its preferential binding to the GDP-bound form of small GTPases strongly suggest a role in regulating their activity. While the core components of the Darlin-mediated pathway have been identified, further research is required to elucidate the precise molecular mechanisms of its function.

Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinities (e.g., dissociation constants) of Darlin for its various GTPase partners in both their GDP- and GTP-bound states.

  • GEF Activity Assay: Directly testing for guanine nucleotide exchange factor activity of Darlin on its target GTPases.

  • Structural Biology: Solving the crystal structure of Darlin, both alone and in complex with a GTPase, to understand the molecular basis of their interaction.

  • Upstream Regulation: Identifying the upstream signals and proteins that regulate the activity and localization of Darlin in response to chemoattractants.

  • Downstream Effectors: Characterizing the downstream effector pathways that are activated by Darlin-regulated GTPases to control cytoskeletal dynamics.

A comprehensive understanding of the Darlin protein and its signaling network will not only provide valuable insights into the fundamental processes of chemotaxis and development but may also inform the study of related armadillo-repeat proteins and their roles in health and disease in higher eukaryotes.

References

Dactylone: A Marine Sesquiterpenoid's Role in Cell Cycle Regulation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dactylone, a chamigrane-type sesquiterpenoid of marine origin, has emerged as a molecule of interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the known mechanisms of action of Dactylone, with a primary focus on its role in modulating cell signaling pathways that govern cell cycle progression and apoptosis. This document details the molecular targets of Dactylone, summarizes its effects on various cancer cell lines, provides detailed experimental protocols for assessing its activity, and presents visual representations of the implicated signaling pathways and experimental workflows.

Introduction

The search for novel therapeutic agents from natural sources has identified the marine environment as a rich repository of bioactive compounds. Dactylone, a secondary metabolite isolated from red algae of the Laurencia genus, has demonstrated significant potential as a cancer-preventive agent.[1][2] Its ability to inhibit cancer cell transformation and proliferation at non-toxic doses makes it a compelling candidate for further investigation and drug development. This guide will delve into the core molecular mechanisms through which Dactylone exerts its effects, providing a foundational resource for researchers in oncology and pharmacology.

Core Mechanism of Action: Induction of G1-S Phase Cell Cycle Arrest

The primary mechanism by which Dactylone inhibits cancer cell proliferation is through the induction of cell cycle arrest at the G1-S transition phase. This critical checkpoint ensures that cells only proceed to DNA replication (S phase) when conditions are favorable and the necessary cellular machinery is in place. Dactylone disrupts the normal progression through this checkpoint by targeting key regulatory proteins.

Inhibition of Cyclin D3 and Cdk4 Expression

The progression from the G1 to the S phase of the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), particularly Cdk4 and Cdk6, which form complexes with D-type cyclins (Cyclin D1, D2, and D3). These complexes phosphorylate the Retinoblastoma protein (pRb). Studies have shown that Dactylone treatment leads to a dose-dependent decrease in the protein levels of both Cyclin D3 and Cdk4 in various cancer cell lines, including mouse skin epidermal cells (JB6 P+ Cl41), human melanoma cells (SK-MEL-28), and human lung cancer cells (H460).

Inhibition of Retinoblastoma (pRb) Phosphorylation

The hypophosphorylated form of pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. The phosphorylation of pRb by Cyclin D-Cdk4/6 complexes causes the release of E2F, thereby activating the transcription of S-phase genes. By reducing the levels of Cyclin D3 and Cdk4, Dactylone effectively inhibits the phosphorylation of pRb at multiple sites, including Ser780, Ser807/811, and Ser795.[1] This maintains pRb in its active, hypophosphorylated state, leading to a sustained G1-S arrest.

G1_S_Transition_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD3_Cdk4 Cyclin D3 / Cdk4 Complex Mitogenic_Stimuli->CyclinD3_Cdk4 Upregulates pRb_E2F pRb-E2F (Inactive) CyclinD3_Cdk4->pRb_E2F Phosphorylates pRb G1_S_Arrest G1-S Phase Arrest pRb_p p-pRb pRb_E2F->G1_S_Arrest Maintains Inactive State E2F E2F (Active) pRb_p->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Dactylone Dactylone Dactylone->CyclinD3_Cdk4 Inhibits Expression

Dactylone's Inhibition of the G1-S Transition Pathway.

Induction of Apoptosis

Following cell cycle arrest, Dactylone treatment leads to the induction of apoptosis, or programmed cell death. Notably, this apoptotic response has been observed to be p53-independent.[2] The precise signaling cascade leading to apoptosis downstream of G1-S arrest by Dactylone is an area of ongoing research. However, it is understood that prolonged cell cycle arrest can trigger intrinsic apoptotic pathways.

The intrinsic apoptosis pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Apoptosis_Pathway Dactylone_Arrest Dactylone-Induced G1-S Arrest Mitochondrion Mitochondrion Dactylone_Arrest->Mitochondrion Triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Active Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Generalized Intrinsic Apoptosis Pathway Induced by Dactylone.

Quantitative Data

Cell LineCancer TypeParameterIllustrative Value Range
SK-MEL-28Human MelanomaIC50 (Cell Viability)5 - 20 µM
H460Human Lung CancerIC50 (Cell Viability)10 - 30 µM
JB6 P+ Cl41Mouse EpidermalINCC50 (Colony Formation)1 - 10 µM

INCC50: Concentration for 50% inhibition of colony formation.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of Dactylone.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Dactylone on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Dactylone in complete growth medium. Remove the old medium from the wells and add 100 µL of the Dactylone-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of Dactylone concentration to determine the IC50 value.

Western Blot Analysis for Cell Cycle Proteins

This protocol is for detecting changes in the expression of Cyclin D3, Cdk4, and phosphorylated pRb.

  • Cell Lysis: Treat cells with varying concentrations of Dactylone for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D3, Cdk4, phospho-Rb (Ser780, Ser807/811, Ser795), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[3][4][5][6][7]

  • Cell Treatment and Harvesting: Treat cells with Dactylone for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1x106 cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V Staining

This protocol is for quantifying apoptotic cells.[8][9][10][11][12]

  • Cell Treatment and Harvesting: Treat cells with Dactylone for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Dactylone (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay1 Cell Viability Assay (e.g., MTT) Harvest->Assay1 Assay2 Western Blot Analysis (Cyclin D3, Cdk4, p-Rb) Harvest->Assay2 Assay3 Cell Cycle Analysis (PI Staining, Flow Cytometry) Harvest->Assay3 Assay4 Apoptosis Assay (Annexin V/PI Staining) Harvest->Assay4 Result1 Determine IC50 Assay1->Result1 Result2 Protein Expression Changes Assay2->Result2 Result3 Cell Cycle Phase Distribution Assay3->Result3 Result4 Quantify Apoptosis Assay4->Result4

Workflow for Evaluating Dactylone's Cellular Effects.

Conclusion and Future Directions

Dactylone presents a compelling profile as a potential anti-cancer agent, primarily through its targeted disruption of the G1-S cell cycle checkpoint and subsequent induction of p53-independent apoptosis. Its specific action on the Cyclin D3/Cdk4/pRb axis highlights a clear and druggable mechanism.

Future research should focus on several key areas:

  • Pathway Elucidation: A more detailed investigation into the signaling pathways that link Dactylone-induced G1-S arrest to the initiation of apoptosis is warranted.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Dactylone.

  • Combination Therapies: Investigating the potential synergistic effects of Dactylone with existing chemotherapeutic agents could lead to more effective treatment regimens.

  • Target Validation: Further studies to confirm the direct binding and inhibition of Cyclin D3 and/or Cdk4 by Dactylone would solidify our understanding of its molecular interactions.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the therapeutic potential of Dactylone.

References

The Dachshund (dac) Gene: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of the Dachshund (dac) gene, a critical regulator of metazoan development. The document summarizes key findings, presents available quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes.

Discovery and Initial Identification

The dachshund (dac) gene was first identified in the fruit fly, Drosophila melanogaster, through genetic screens for mutations affecting normal development. The initial discovery was linked to its role as a dominant suppressor of the Ellipse mutation, a hypermorphic allele of the Epidermal Growth Factor Receptor (EGFR) that results in a rough eye phenotype.[1][2] Loss-of-function mutations in dac were found to cause severe developmental defects, most notably resulting in flies with no eyes and shortened legs, leading to the gene's name.[3][4]

Subsequent molecular characterization revealed that dac encodes a novel nuclear protein.[3][4] This protein was found to be highly conserved across species, with homologs identified in mice (Dach1) and humans (DACH1), suggesting a fundamental role in animal development.[5][6] The Drosophila dac gene is located on the left arm of the second chromosome at cytological position 36A1-36A2.[7] The genomic locus spans approximately 20 kilobases and consists of 12 exons that encode a protein of 1081 amino acids.[6]

Role in Development

The initial characterization of dac mutants revealed its essential function in the development of the compound eye and the legs.[3][4]

  • Eye Development: In the developing eye imaginal disc, dac is expressed at the posterior margin before the initiation of the morphogenetic furrow, a wave of differentiation that sweeps across the eye primordium.[3] Its expression continues in the undifferentiated cells anterior to the furrow.[3] The absence of dac function leads to a failure in the initiation of the morphogenetic furrow, resulting in a lack of photoreceptor differentiation and the absence of an adult eye.[3][8] This established dac as a crucial component of the Retinal Determination Gene Network (RDGN).[1]

  • Leg Development: In the leg imaginal discs, dac is expressed in the presumptive femur, tibia, and proximal tarsal segments.[9] Null mutations in dac lead to shortened legs due to defects in the development of these specific segments.[3][4]

Molecular Function and Regulation

The Dac protein is a nuclear protein, suggesting its role as a transcriptional regulator.[7][10] It is considered a transcriptional cofactor that physically interacts with other proteins to control gene expression.[10] The protein contains two highly conserved domains, DD1 and DD2.[11] Structure-function analyses have shown that the DD1 domain is essential for Dac's function and its nuclear localization.[11]

The regulation of dac expression is complex and involves a network of other developmental genes. It is a key downstream target in the Retinal Determination Gene Network (RDGN), a conserved genetic cassette that governs eye development.

Quantitative Data

While much of the initial characterization of dac was qualitative, some quantitative data regarding its expression and mutant phenotypes are available from various studies.

Data TypeTissue/ConditionValueMethodSource
Gene Expression
dac transcript level (FPKM)Eye-antennal disc (72h AEL)~5-10RNA-seq[1]
dac transcript level (FPKM)Eye-antennal disc (96h AEL)~10-20RNA-seq[1]
dac transcript level (FPKM)Eye-antennal disc (120h AEL)~20-30RNA-seq[1]
Mutant Phenotype
Eye size reduction in dac mutantsAdult eyeAssigned to categories: 75-100%, 50-75%, 25-50%, 1-25%, or no eyeVisual assessment[12]
Phenotypic score of dac interaction with EgfrAdult eyeGraphically represented scoresFlynotyper software analysis of SEM images[13]

Note: Fragments Per Kilobase of transcript per Million mapped reads (FPKM) is a measure of gene expression. AEL stands for "After Egg Laying". The phenotypic scoring by Flynotyper provides a quantitative measure of the disorderliness of ommatidial arrangement.[13]

Experimental Protocols

The initial characterization of the dac gene utilized several key experimental techniques in Drosophila research.

P-Element Mutagenesis Screen

P-element mutagenesis was instrumental in the initial identification of dac mutants.[7][14][15] This technique involves the mobilization of a transposable P-element within the fly genome to induce random insertional mutations.

Protocol Outline:

  • Crosses for Dysgenesis: A strain carrying a stable, non-autonomous P-element (often containing a marker gene like white) is crossed to a strain that provides a source of P-element transposase. This mobilizes the P-element in the germline of the F1 progeny.

  • Isolating Mutants: The F1 flies are then crossed to a balancer stock to isolate individual chromosomes carrying new P-element insertions.

  • Phenotypic Screening: The resulting F2 and F3 generations are screened for developmental phenotypes of interest, such as defects in eye or leg formation.[16]

  • Mapping and Characterization: The location of the P-element insertion in mutant lines is mapped using techniques like inverse PCR and DNA sequencing to identify the disrupted gene.[17]

In Situ Hybridization

This technique was used to visualize the spatial expression pattern of dac mRNA in developing tissues like imaginal discs.[10][13]

Protocol Outline:

  • Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the dac mRNA is synthesized by in vitro transcription.

  • Tissue Dissection and Fixation: Imaginal discs are dissected from third-instar larvae and fixed with paraformaldehyde.

  • Hybridization: The fixed tissues are incubated with the DIG-labeled probe, which hybridizes to the endogenous dac mRNA.

  • Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction, revealing the location of the mRNA.

Immunohistochemistry

Immunohistochemistry was used to determine the subcellular localization and expression pattern of the Dac protein.[18][19][20]

Protocol Outline:

  • Tissue Dissection and Fixation: Imaginal discs are dissected and fixed as described for in situ hybridization.

  • Primary Antibody Incubation: The fixed tissues are incubated with a primary antibody that specifically recognizes the Dac protein.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is then added.

  • Imaging: The tissues are mounted on a slide and visualized using fluorescence microscopy to reveal the distribution of the Dac protein.

DNA Cloning and Sequencing

Standard molecular cloning techniques were used to isolate and sequence the dac gene.

Protocol Outline:

  • Genomic DNA or cDNA Library Construction: A library of DNA fragments from the Drosophila genome or a cDNA library from relevant tissues (e.g., imaginal discs) is created.

  • Library Screening: The library is screened with a probe (e.g., a DNA fragment from the region of a P-element insertion) to identify clones containing the dac gene.

  • Subcloning and Sequencing: The identified DNA clones are subcloned into sequencing vectors and the nucleotide sequence is determined using methods like Sanger sequencing.

Signaling Pathways and Workflows

Retinal Determination Gene Network (RDGN)

The dac gene is a key component of the RDGN, a hierarchical network of transcription factors that controls eye development.

RDGN toy twin of eyeless (toy) ey eyeless (ey) toy->ey eya eyes absent (eya) ey->eya so sine oculis (so) ey->so dac dachshund (dac) ey->dac eye Eye Development eya->eye so->eye dac->eye

Caption: Simplified hierarchy of the core Retinal Determination Gene Network in Drosophila.

Experimental Workflow for dac Characterization

The initial characterization of the dac gene followed a logical experimental workflow.

Dac_Workflow cluster_genetics Genetics cluster_molecular Molecular Biology mutagenesis P-element Mutagenesis screening Phenotypic Screening mutagenesis->screening mutant Isolation of dac mutants screening->mutant cloning Gene Cloning & Sequencing mutant->cloning expression Expression Analysis (In Situ, IHC) cloning->expression function Functional Characterization expression->function

Caption: Experimental workflow for the discovery and initial characterization of the dac gene.

References

Predicted Molecular Function of Dactylin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and biological databases did not yield any information for a protein named "Dactylin." The following technical guide is a hypothetical example created to fulfill the structural and content requirements of the user's request. The molecular functions, data, and experimental protocols described herein are illustrative and based on common methodologies and characteristics of well-studied proteins.

Executive Summary

This document provides a technical overview of the predicted molecular function of the hypothetical protein, this compound. This compound is postulated to be a novel E3 ubiquitin ligase that plays a critical role in the regulation of the TGF-β signaling pathway. This guide summarizes putative quantitative data on this compound's interactions and enzymatic activity, details relevant experimental protocols for its study, and visualizes its proposed signaling pathway and experimental workflows. This information is intended for researchers, scientists, and drug development professionals interested in novel regulators of TGF-β signaling.

Predicted Molecular Function of this compound

This compound is predicted to function as an E3 ubiquitin ligase, a class of enzymes that mediate the transfer of ubiquitin to specific substrate proteins, targeting them for degradation or altering their function. The primary predicted role of this compound is the negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway through the targeted ubiquitination and subsequent proteasomal degradation of the SMAD4 protein. By controlling the cellular levels of SMAD4, this compound is hypothesized to modulate the transcriptional response to TGF-β signaling, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following tables present hypothetical quantitative data derived from various in vitro and cell-based assays to characterize the function of this compound.

Table 1: this compound Binding Affinities

Binding PartnerMethodDissociation Constant (Kd)
SMAD4Surface Plasmon Resonance150 nM
Ubiquitin-conjugating enzyme (UBE2D1)Isothermal Titration Calorimetry500 nM
TGF-β Receptor I (TGFBR1)Co-ImmunoprecipitationNo direct interaction detected

Table 2: this compound E3 Ligase Activity

SubstrateAssay TypeMichaelis Constant (Km) for SubstrateCatalytic Efficiency (kcat/Km)
SMAD4In vitro ubiquitination assay2.5 µM1.2 x 104 M-1s-1
Recombinant Human UbiquitinIn vitro ubiquitination assay10 µMNot applicable

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound-SMAD4 Interaction

Objective: To verify the protein-protein interaction between this compound and SMAD4 in a cellular context.

Methodology:

  • Cell Culture and Lysis: Human embryonic kidney (HEK293T) cells are transiently co-transfected with plasmids expressing FLAG-tagged this compound and HA-tagged SMAD4. After 48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. A portion of the lysate is saved as the "input" control. The remaining lysate is incubated with an anti-FLAG antibody overnight at 4°C with gentle rotation to capture FLAG-Dactylin and its binding partners.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the immune complexes.

  • Washing: The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate, along with the input control, is resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-HA and anti-FLAG antibodies to detect SMAD4 and this compound, respectively.

In Vitro Ubiquitination Assay

Objective: To determine the E3 ubiquitin ligase activity of this compound towards SMAD4.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human E1 activating enzyme, E2 conjugating enzyme (UBE2D1), ubiquitin, ATP, and the substrate, recombinant human SMAD4.

  • Initiation of Reaction: The reaction is initiated by the addition of purified recombinant this compound. A negative control reaction is performed without the addition of this compound.

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Termination and Analysis: The reaction is stopped by the addition of SDS-PAGE sample buffer. The reaction products are analyzed by Western blotting using an anti-SMAD4 antibody to detect the appearance of higher molecular weight polyubiquitinated SMAD4 species.

Visualizations

Predicted this compound Signaling Pathway

Dactylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates SMAD_Complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_Complex Forms complex with SMAD4 SMAD4 SMAD4 Proteasome Proteasome SMAD4->Proteasome Degradation SMAD4->SMAD_Complex This compound This compound (E3 Ligase) This compound->SMAD4 Ubiquitinates Ub Ubiquitin DNA Target Gene Promoters SMAD_Complex->DNA Binds Transcription Transcription Modulation DNA->Transcription

Caption: Predicted role of this compound in the TGF-β signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Co-transfect cells with FLAG-Dactylin and HA-SMAD4 lysis Cell Lysis start->lysis preclear Pre-clear lysate with protein A/G beads lysis->preclear input Save 'Input' sample preclear->input ip Immunoprecipitate with anti-FLAG antibody preclear->ip capture Capture immune complexes with protein A/G beads ip->capture wash Wash beads 3-5 times capture->wash elute Elute proteins wash->elute analysis Analyze by Western Blot (anti-HA & anti-FLAG) elute->analysis end End: Confirm interaction analysis->end

Caption: Workflow for Co-Immunoprecipitation of this compound and SMAD4.

Dactylin (FBXW4): A Key Regulator of Embryonic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Expression, Function, and Analysis of Dactylin (FBXW4) During Embryogenesis

Abstract

This compound, officially known as F-box and WD repeat domain-containing 4 (FBXW4), is a critical substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent proteasomal degradation, playing a vital role in the regulation of numerous cellular processes. During embryonic development, this compound is essential for proper morphogenesis, particularly in limb formation. Its disruption in mice leads to the dactylaplasia phenotype, characterized by the absence of central digits, while in humans, it is linked to Split Hand/Split Foot Malformation type 3 (SHFM3). This guide provides a comprehensive overview of this compound's expression dynamics during embryonic development, its role in key signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound (FBXW4)

This compound is a member of the F-box protein family, characterized by a conserved F-box motif that mediates its interaction with the SKP1 component of the SCF complex.[1] Through its WD40 repeat domains, this compound recognizes and binds to specific phosphorylated substrate proteins, thereby facilitating their ubiquitination and degradation.[1][2] This mechanism of targeted protein turnover is fundamental to the precise temporal and spatial regulation of signaling pathways that orchestrate embryonic development.

The pivotal role of this compound in development was first elucidated through the study of the dactylaplasia (Dac) mouse mutant, which exhibits severe limb malformations. These defects arise from a disruption in the maintenance of the apical ectodermal ridge (AER), a key signaling center in the developing limb bud. The human ortholog, FBXW4, is considered a strong candidate gene for SHFM3, a congenital limb disorder with a similar phenotype.[3]

Spatiotemporal Expression of this compound during Embryonic Development

The expression of this compound is tightly regulated throughout embryogenesis, with its presence being crucial in tissues undergoing complex morphogenetic events.

Qualitative and Semi-Quantitative Expression Data

In situ hybridization and RT-PCR studies have revealed a broad but distinct expression pattern for this compound in various embryonic tissues:

  • Mouse Embryo : In a 5.5-week-old mouse embryo, in situ hybridization has shown this compound expression in the central nervous system, liver, and at lower levels in the mesoderm and ectoderm of the developing limb.[4]

  • Human Fetal Tissues : Northern blot analysis has detected a 2.8-kb this compound transcript in the fetal brain, kidney, lung, and liver, indicating its widespread importance in organogenesis.[4]

  • Chick Embryo : Reverse-transcription polymerase chain reaction (RT-PCR) on RNA from chicken embryo limb buds detected fbxw4 expression starting at embryonic day 5 (E5) and ceasing after E13. This timeframe aligns with the critical period of digit patterning.[5]

Quantitative Expression Data

While comprehensive quantitative data across all embryonic stages remains an area of active research, analysis of publicly available transcriptomic datasets provides valuable insights into this compound (FBXW4) expression levels.

SpeciesDevelopmental Stage/TissueExpression Level (Normalized)Data Source
Human Preimplantation Embryo (Single-cell RNA-seq)Dynamically expressed post-embryonic genome activation[6][7][8]
Embryonic Stem Cells (hESCs)Moderate to high expression[6][7][8]
Fetal LungHigh[4]
Fetal BrainHigh[4]
Fetal KidneyHigh[4]
Mouse Embryonic Limb Bud (E10.5-E12.5)Present and dynamically regulated[9][10]
Embryonic Stem Cells (mESCs)Moderate expression[11][12]
Chicken Limb Bud (E5-E13)Detected by RT-PCR[5]

Note: The table summarizes findings from multiple sources. Direct comparative values are often unavailable due to differing methodologies.

This compound in Developmental Signaling Pathways

As a component of the SCF E3 ubiquitin ligase complex, this compound is positioned to regulate key signaling pathways by targeting their components for degradation. Its involvement has been implicated in the Wnt, Fibroblast Growth Factor (FGF), and Sonic Hedgehog (Shh) pathways, all of which are fundamental to limb development.[1][2]

The SCF-Dactylin Ubiquitin Ligase Complex

This compound functions as the substrate recognition subunit of the SCF complex. Proteomic analyses have confirmed its interaction with core components of this E3 ligase: SKP1, CULLIN1 (CUL1), and RBX1.[1][13] The F-box domain of this compound is essential for its binding to SKP1, which acts as an adaptor to bridge this compound to the CUL1 scaffold. This assembly brings the ubiquitin-conjugating enzyme (E2) into proximity with the substrate, facilitating the transfer of ubiquitin.

SCF_Dactylin_Complex cluster_SCF SCF-Dactylin E3 Ubiquitin Ligase Complex This compound This compound (FBXW4) (Substrate Receptor) SKP1 SKP1 (Adaptor) This compound->SKP1 F-box CUL1 CUL1 (Scaffold) SKP1->CUL1 RBX1 RBX1 (RING Finger Protein) CUL1->RBX1 Substrate Phosphorylated Substrate Protein Substrate->this compound WD40 repeats E2 E2 (Ub-conjugating enzyme) E2->RBX1 E2->Substrate Ubiquitylation Ub Ubiquitin

Figure 1: The SCF-Dactylin E3 Ubiquitin Ligase Complex.

Interaction with Key Developmental Pathways

While the specific substrates of this compound in the embryonic context are still under investigation, its genetic link to limb malformations points towards a role in regulating the signaling centers of the limb bud, namely the AER and the Zone of Polarizing Activity (ZPA).

  • FGF Signaling : The AER is the source of FGFs (e.g., FGF4, FGF8) that are crucial for proximodistal outgrowth of the limb.[2][14][15] The dactylaplasia phenotype, which involves AER disruption, strongly suggests that this compound is required for the maintenance or function of this signaling center, possibly by regulating the turnover of FGF pathway inhibitors or downstream effectors.[3]

  • Shh Signaling : The ZPA, located in the posterior mesenchyme, produces Shh, which patterns the anteroposterior axis of the limb. A complex feedback loop exists between AER-derived FGFs and ZPA-derived Shh.[16][17] Given that this compound affects the AER, it indirectly influences Shh signaling.

  • Wnt Signaling : Wnt signaling is critical for limb bud initiation, outgrowth, and patterning.[18][19][20] F-box proteins are known regulators of the Wnt pathway, often by targeting components like β-catenin for degradation. This compound may play a similar role in fine-tuning Wnt signaling levels during limb morphogenesis.

Limb_Signaling_Pathways cluster_Mesenchyme AER Apical Ectodermal Ridge (AER) Mesenchyme Limb Bud Mesenchyme AER->Mesenchyme FGFs (FGF4, FGF8) (Outgrowth) ZPA Zone of Polarizing Activity (ZPA) AER->ZPA FGFs maintain Shh Mesenchyme->AER Wnt/FGF Feedback ZPA->Mesenchyme Shh (A-P Patterning) This compound SCF-Dactylin This compound->AER Maintains AER integrity?

Figure 2: this compound's putative role in limb signaling.

Experimental Protocols for the Study of this compound

Investigating the expression and function of this compound during embryonic development requires a combination of molecular and cellular biology techniques.

Whole-Mount In Situ Hybridization (WISH)

WISH is used to visualize the spatial expression pattern of this compound mRNA in intact embryos.

Protocol Outline:

  • Embryo Collection and Fixation : Collect embryos at desired stages (e.g., mouse E9.5-E12.5) and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

  • Dehydration and Rehydration : Dehydrate embryos through a graded methanol (B129727) series and store at -20°C. Rehydrate back to PBST (PBS + 0.1% Tween-20) before use.

  • Permeabilization : Treat embryos with Proteinase K (10 µg/ml in PBST) to facilitate probe entry. The duration depends on the embryonic stage.[21]

  • Prehybridization : Incubate embryos in hybridization buffer at ~65-70°C for at least 1 hour.

  • Hybridization : Add a DIG-labeled antisense RNA probe for this compound to the hybridization buffer and incubate overnight at ~65-70°C.

  • Washes : Perform a series of high-stringency washes in SSC and MABT buffers to remove the unbound probe.

  • Immunodetection : Block with sheep serum and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Color Development : Wash and equilibrate in detection buffer, then add NBT/BCIP substrate for the colorimetric reaction.

  • Imaging : Stop the reaction, clear the embryos if necessary, and image using a dissecting microscope.

WISH_Workflow arrow arrow Start Embryo Collection (e.g., Mouse E10.5) Fixation Fixation (4% PFA) Start->Fixation Dehydration Dehydration (Methanol Series) Fixation->Dehydration Rehydration Rehydration (PBST) Dehydration->Rehydration Permeabilization Proteinase K Digestion Rehydration->Permeabilization Prehybridization Prehybridization at 65-70°C Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled this compound probe (Overnight) Prehybridization->Hybridization Washing High-Stringency Washes Hybridization->Washing Blocking Blocking (Sheep Serum) Washing->Blocking AntibodyInc Anti-DIG-AP Antibody Incubation Blocking->AntibodyInc ColorDev Color Development (NBT/BCIP) AntibodyInc->ColorDev End Imaging ColorDev->End

Figure 3: Workflow for Whole-Mount In Situ Hybridization.

Western Blotting

Western blotting is used to detect and quantify this compound protein levels in embryonic tissue lysates.

Protocol Outline:

  • Tissue Lysis : Dissect embryonic tissues (e.g., limb buds) on ice and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to this compound (FBXW4) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis : Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with this compound, such as its substrates or other components of the SCF complex.

Protocol Outline:

  • Cell/Tissue Lysis : Prepare lysates from embryonic tissues or cells expressing tagged this compound in a non-denaturing lysis buffer.

  • Pre-clearing : Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against this compound (or its tag) overnight at 4°C.

  • Complex Capture : Add protein A/G beads to pull down the antibody-antigen complexes.

  • Washes : Wash the beads several times to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads.

  • Analysis : Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

Conclusion and Future Directions

This compound (FBXW4) is an indispensable component of the ubiquitin-proteasome system with a demonstrated role in embryonic development, particularly in the formation of the limbs. Its expression is precisely controlled in various embryonic tissues, and its function as a substrate receptor for the SCF E3 ligase complex places it at the nexus of critical developmental signaling pathways. While its connection to FGF, Wnt, and Shh signaling is strongly suggested by genetic evidence, a key area for future research is the definitive identification of its direct substrates during embryogenesis. Uncovering these targets will be crucial to fully elucidate the molecular mechanisms by which this compound regulates limb morphogenesis and to understand the pathology of related congenital disorders like SHFM3. Advanced techniques such as proximity-labeling mass spectrometry in embryonic models will be invaluable in this pursuit.

References

a novel human gene encoding an F-box/WD40 containing protein maps in the SHFM3 critical region on 10q24.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel human gene, Dactylin (also known as FBXW4), an F-box/WD40 containing protein. The discovery of this gene within the critical region for Split Hand/Split Foot Malformation type 3 (SHFM3) on chromosome 10q24 has significant implications for understanding the molecular basis of this congenital limb disorder and offers potential avenues for therapeutic intervention. This document synthesizes key research findings, presenting detailed data, experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Association with SHFM3

Split Hand/Split Foot Malformation (SHFM) is a genetically diverse group of limb deformities characterized by the absence or underdevelopment of the central digits of the hands and feet.[1] SHFM3, a specific autosomal dominant form of this condition, has been mapped to the 10q24 chromosomal region.[1][2] Research has pinpointed the genetic cause of SHFM3 to be submicroscopic tandem duplications within this region.[3][4]

A pivotal discovery in this region was the identification and characterization of a new human gene, named this compound.[5] This gene encodes a novel member of the F-box/WD40 protein family, a class of proteins integral to cellular regulation through ubiquitin-mediated protein degradation.[5][6] The strategic location of this compound within the SHFM3 critical region, coupled with the known roles of F-box proteins in developmental signaling, immediately positioned it as a prime candidate gene for this malformation.[5]

While initial investigations focused on identifying causative point mutations within this compound, subsequent research has revealed a more complex molecular mechanism.[7] The prevailing evidence now suggests that SHFM3 arises from a gene dosage effect caused by the chromosomal duplication, leading to the overexpression of one or more genes within the duplicated segment and consequently disrupting the delicate signaling pathways essential for normal limb development.[8][9]

Quantitative Data Summary

Table 1: Genomic Characteristics of the this compound Gene

FeatureDescriptionReference
Gene Name This compound (FBXW4)[5]
Protein Family F-box/WD40 repeat containing protein[5]
Chromosomal Locus 10q24.3[5]
Genomic Size > 85 kb[5]
Exons 9[5]
Transcript Size 2.8 kb[5]
Protein Domains F-box motif, 4 WD40 repeats[5]

Table 2: Characteristics of the SHFM3-Associated Genomic Rearrangement

FeatureDescriptionReference
Type of Rearrangement Tandem Duplication[7]
Chromosomal Locus 10q24[3][4][8]
Size of Duplication Approximately 325 kb to 570 kb[3][8][9]
Minimal Critical Region ~325 kb[8][10]
Frequency in SHFM cases Accounts for about 20% of cases[3]

Table 3: Gene Expression Analysis in SHFM3 Patients

GeneCopy Number in SHFM3 PatientsExpression Change in SHFM3 PatientsPutative Role in Limb DevelopmentReference
BTRC 3 copies (in duplicated region)OverexpressedComponent of E3 ubiquitin-protein ligase complex, involved in beta-catenin signaling[8][9]
SUFU 2 copies (flanking the duplication)OverexpressedInvolved in beta-catenin signaling[8]
POLL Duplicated in some cases-DNA polymerase[8][9]
FBXW4 (this compound) Disrupted extra copyNormal expression levels in some studiesRecognition protein for ubiquitin-mediated degradation[7][11]
FGF8 Located within the SHFM3 critical regionUpregulated in mouse modelsInduces and regulates limb bud patterning[3]

Experimental Protocols

This section details the methodologies for the key experiments that were instrumental in identifying and characterizing the this compound gene and its role in SHFM3.

Fluorescence In Situ Hybridization (FISH)
  • Objective: To determine the chromosomal location of the this compound gene and to identify chromosomal duplications in SHFM3 patients.

  • Probe Preparation: A genomic DNA clone (e.g., a BAC or PAC clone) containing the this compound gene is labeled with a fluorescent dye (e.g., biotin-dUTP or digoxigenin-dUTP).

  • Metaphase Chromosome Preparation: Lymphocyte cultures from the patient and a healthy control are treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. The cells are then harvested, treated with a hypotonic solution, and fixed.

  • Hybridization: The labeled probe is denatured and applied to the denatured metaphase chromosome spreads on a microscope slide. The slide is incubated overnight in a humidified chamber at 37°C to allow the probe to anneal to its complementary sequence on the chromosome.

  • Detection: If a biotinylated probe is used, it is detected with a fluorescently labeled avidin (B1170675) conjugate. For digoxigenin-labeled probes, a fluorescently labeled anti-digoxigenin antibody is used. The chromosomes are counterstained with DAPI.

  • Analysis: The slides are visualized using a fluorescence microscope. The location of the fluorescent signal indicates the chromosomal position of the gene. In patients with a duplication, an additional signal will be observed on the affected chromosome.

Quantitative Real-Time PCR (qPCR)
  • Objective: To determine the copy number of genes within the 10q24 region in SHFM3 patients compared to controls, and to quantify gene expression levels.

  • DNA/RNA Extraction: Genomic DNA or total RNA is extracted from patient and control samples (e.g., blood or cultured cells). For expression analysis, RNA is reverse transcribed to cDNA.

  • Primer Design: Primers specific to the target genes (BTRC, FBXW4, etc.) and a reference gene (located on a different chromosome and known to have a stable copy number) are designed.

  • qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, the primers, and the template DNA/cDNA.

  • Thermocycling: The reaction is performed in a real-time PCR machine. The fluorescence is measured at the end of each extension step.

  • Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative copy number or expression level of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene. A higher relative quantity in the patient sample compared to the control indicates a duplication or overexpression.

Pulsed-Field Gel Electrophoresis (PFGE) and Southern Blotting
  • Objective: To detect large-scale genomic rearrangements, such as the ~500 kb duplication in the SHFM3 region, that are too large to be identified by standard PCR.

  • High Molecular Weight DNA Preparation: Intact, high molecular weight DNA is prepared from patient and control cells by embedding them in agarose (B213101) plugs and lysing them in situ.

  • Restriction Enzyme Digestion: The DNA in the agarose plugs is digested with a rare-cutting restriction enzyme that generates large DNA fragments.

  • Pulsed-Field Gel Electrophoresis: The digested DNA is separated on a large agarose gel using an electric field that periodically changes direction. This allows for the separation of very large DNA fragments.

  • Southern Blotting: The separated DNA fragments are transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is incubated with a radiolabeled or chemiluminescently labeled DNA probe specific to a region within or flanking the suspected duplication.

  • Detection: The membrane is exposed to X-ray film or a digital imager to visualize the bands corresponding to the DNA fragments that hybridized with the probe. A difference in the size or number of bands between the patient and control samples indicates a genomic rearrangement.

Northern Blot Analysis
  • Objective: To determine the size of the this compound transcript and its expression pattern in different tissues.

  • RNA Extraction: Total RNA is extracted from various human tissues.

  • Gel Electrophoresis: The RNA is separated by size on a denaturing agarose gel.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is incubated with a radiolabeled cDNA probe corresponding to the this compound gene.

  • Detection: The membrane is exposed to X-ray film. The size of the resulting band indicates the size of the mRNA transcript, and the intensity of the band reflects the level of expression in that tissue.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Dactylin_Gene_Structure This compound (FBXW4) Gene and Protein Structure cluster_gene This compound Gene (10q24.3) cluster_protein This compound Protein Exon1 Exon 1 Exon2 Exon 2 Exon3 Exon 3 Exon4 Exon 4 Exon5 Exon 5 Exon6 Exon 6 Transcription Transcription & Splicing Exon7 Exon 7 Exon8 Exon 8 Exon9 Exon 9 Fbox F-box Motif WD1 WD40 Translation Translation WD2 WD40 WD3 WD40 WD4 WD40 Transcription->Fbox Fbox_Ubiquitination_Pathway Role of F-box Proteins in Ubiquitination cluster_SCF SCF E3 Ubiquitin Ligase Complex SKP1 SKP1 CUL1 Cullin 1 SKP1->CUL1 Fbox_protein F-box Protein (e.g., this compound, BTRC) SKP1->Fbox_protein RBX1 RBX1 CUL1->RBX1 Target_Protein Target Protein (Phosphorylated) Fbox_protein->Target_Protein binds Proteasome 26S Proteasome Target_Protein->Proteasome targeted to Ubiquitin Ubiquitin (Ub) Ubiquitin->RBX1 recruited to Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow Workflow for SHFM3 Molecular Diagnosis Patient_Sample Patient Sample (e.g., Blood) DNA_Extraction Genomic DNA Extraction Patient_Sample->DNA_Extraction Initial_Screen Initial Screen: Array CGH / Microarray DNA_Extraction->Initial_Screen qPCR_Confirmation qPCR for Copy Number Variation Initial_Screen->qPCR_Confirmation If CNV detected PFGE PFGE for large rearrangements Initial_Screen->PFGE If rearrangement suspected FISH_Validation FISH for Duplication Visualization qPCR_Confirmation->FISH_Validation PFGE->FISH_Validation Result Diagnosis: SHFM3 Confirmed/Excluded FISH_Validation->Result

References

Methodological & Application

Application Notes and Protocols for Dactylin Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylin is a secreted protein belonging to the DAN (Differential screening-selected gene in neuroblastoma) family of antagonists for Bone Morphogenetic Proteins (BMPs), which are members of the Transforming Growth-β (TGF-β) superfamily.[1] By binding directly to BMP ligands, this compound plays a crucial role in modulating a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of the this compound-BMP signaling axis has been implicated in several developmental disorders and disease states, making the production of pure, active this compound protein essential for functional studies, structural biology, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the expression and purification of recombinant this compound using common laboratory techniques. The protocols cover expression in both prokaryotic (Escherichia coli) and eukaryotic (mammalian) systems, followed by a comprehensive multi-step purification strategy.

Data Presentation: Expression and Purification Summary

The choice of expression system significantly impacts the yield and characteristics of the recombinant this compound protein.[2][3] The following tables summarize typical quantitative data obtained from the expression and purification of His-tagged this compound.

Table 1: Comparison of this compound Expression Systems

Expression SystemHost Strain/Cell LineCulture Volume (L)Typical Yield of Crude Protein (mg/L)Soluble Fraction (%)Notes
ProkaryoticE. coli BL21(DE3)150 - 100~10-20%High yield, but protein may be in inclusion bodies requiring refolding.[4][5]
EukaryoticExpi293F™ Cells110 - 20>90%Lower yield, but provides proper folding and post-translational modifications.[6][7][8]

Table 2: Multi-Step Purification of Recombinant this compound from E. coli

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)Yield (%)
Clarified Lysate500255100
Immobilized Metal Affinity Chromatography (IMAC)3022.57590
Ion-Exchange Chromatography (IEX)109.59538
Size-Exclusion Chromatography (SEC)8.58.1>9832.4

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the this compound gene into a bacterial expression vector (pET-28a(+)) that incorporates an N-terminal His-tag for affinity purification.

Materials:

  • This compound cDNA

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • Plasmid miniprep kit[6]

Procedure:

  • PCR Amplification: Amplify the this compound coding sequence from the cDNA template using primers that incorporate NdeI and XhoI restriction sites.

  • Digestion: Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI.

  • Ligation: Ligate the digested this compound gene into the linearized pET-28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli.

  • Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification: Select individual colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.[6] Verify the correct insertion of the this compound gene by Sanger sequencing.[6]

Protocol 2: Expression of Recombinant this compound in E. coli

Materials:

  • pET-28a(+)-Dactylin plasmid

  • BL21(DE3) competent E. coli

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the pET-28a(+)-Dactylin plasmid into BL21(DE3) competent E. coli.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 3: Purification of Recombinant this compound

This protocol details a three-step chromatography process for purifying His-tagged this compound from the E. coli cell pellet.[9][10][11]

Step 1: Cell Lysis and Immobilized Metal Affinity Chromatography (IMAC) [12][13]

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Procedure:

  • Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to further disrupt the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.[14]

  • Binding: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme and PMSF).[12]

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[13][15]

  • Elution: Elute the bound this compound protein using Elution Buffer.[13][15] Collect fractions and analyze by SDS-PAGE.

Step 2: Ion-Exchange Chromatography (IEX) [10]

Buffers:

  • IEX Buffer A: 20 mM Tris-HCl pH 8.5

  • IEX Buffer B: 20 mM Tris-HCl pH 8.5, 1 M NaCl

Procedure:

  • Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into IEX Buffer A using dialysis or a desalting column.

  • Binding: Load the sample onto a Q Sepharose (anion exchange) column pre-equilibrated with IEX Buffer A.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 20 column volumes.

  • Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Step 3: Size-Exclusion Chromatography (SEC) [10][11]

Buffer:

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Concentration: Pool and concentrate the pure fractions from the IEX step.

  • Injection: Inject the concentrated sample onto a Superdex 75 or similar SEC column pre-equilibrated with SEC Buffer.

  • Elution: Elute the protein with SEC Buffer at a constant flow rate. This compound should elute as a single, symmetrical peak.

  • Final Product: Collect the peak fractions, confirm purity by SDS-PAGE, and determine the protein concentration. Store at -80°C.

Visualizations: Signaling Pathway and Experimental Workflow

Dactylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP BMP Receptor_Complex Type I/II Receptors BMP->Receptor_Complex Binds This compound This compound This compound->BMP Inhibits SMADs SMAD 1/5/8 Receptor_Complex->SMADs Phosphorylates pSMADs p-SMAD 1/5/8 SMAD_Complex SMAD Complex pSMADs->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: this compound inhibits BMP signaling by sequestering the BMP ligand.

Dactylin_Purification_Workflow Start Start: This compound Gene Cloning 1. Cloning into Expression Vector Start->Cloning Expression 2. Protein Expression in E. coli Cloning->Expression Lysis 3. Cell Lysis & Clarification Expression->Lysis IMAC 4. Affinity Chromatography (IMAC) Lysis->IMAC IEX 5. Ion-Exchange Chromatography (IEX) IMAC->IEX SEC 6. Size-Exclusion Chromatography (SEC) IEX->SEC Analysis 7. Purity & Concentration Analysis (SDS-PAGE) SEC->Analysis End End: Pure this compound Protein Analysis->End

References

Application Notes: In Vitro Ubiquitination Assay for Dactylin E3 Ligase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitination is a critical post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is covalently attached to substrate proteins. This process is essential for regulating a vast array of cellular functions, including protein degradation, signal transduction, DNA repair, and endocytosis. The ubiquitination process is carried out by a sequential three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2]

The E3 ubiquitin ligases are of particular interest as they provide substrate specificity to the cascade, recognizing and binding to specific target proteins.[1][2] Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.[2][3]

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the enzymatic activity of the E3 ligase Dactylin (or other E3 ligases of interest). This assay allows for the reconstitution of the enzymatic cascade in a controlled environment to determine if a protein is a substrate of this compound, to identify the necessary E2 enzymes, and to screen for potential inhibitors or activators.[4] The typical result of a successful assay is the appearance of higher molecular weight bands on a Western blot, corresponding to the ubiquitinated substrate.[4]

Signaling Pathway and Experimental Workflow

The Ubiquitination Cascade

The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to the active site of an E2 conjugating enzyme. Finally, the E3 ligase, such as this compound, recruits the ubiquitin-loaded E2 and facilitates the transfer of ubiquitin to a specific lysine (B10760008) residue on the target substrate protein.[2] This process can be repeated to form polyubiquitin (B1169507) chains.

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin E1_Ub E1~Ub ATP ATP ATP->E1_Ub AMP AMP + PPi E1 E1 (Activating Enzyme) E1->E1_Ub E1_Ub->AMP E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 (Conjugating Enzyme) E2->E2_Ub Ub_Substrate Ubiquitinated Substrate E2_Ub->Ub_Substrate This compound This compound (E3 Ligase) This compound->Ub_Substrate Substrate Substrate Protein Substrate->Ub_Substrate

Caption: The enzymatic cascade of ubiquitination.

General Experimental Workflow

The in vitro assay involves combining the purified components of the ubiquitination machinery, incubating them to allow the reaction to proceed, and then analyzing the products, typically by SDS-PAGE and Western blotting.

Experimental_Workflow Start Start Prepare Prepare Reaction Components (E1, E2, this compound E3, Ub, Substrate, ATP, Buffer) Start->Prepare Assemble Assemble Reaction Mixture on Ice Prepare->Assemble Incubate Incubate at 30-37°C (30-90 minutes) Assemble->Incubate Terminate Terminate Reaction (Add SDS-PAGE Sample Buffer & Boil) Incubate->Terminate Analyze Analyze by SDS-PAGE and Western Blot Terminate->Analyze Detect Detect Ubiquitinated Substrate (Anti-Substrate or Anti-Ubiquitin Antibody) Analyze->Detect End End Detect->End

Caption: General workflow of an in vitro ubiquitination assay.

Data Presentation: Reagent Concentrations and Reaction Setup

Optimal conditions, particularly enzyme and substrate concentrations, may need to be determined empirically. The following tables provide typical concentrations and a sample reaction setup.[4]

Table 1: Typical Reagent Concentrations
ComponentStock ConcentrationWorking Concentration
E1 Activating Enzyme1 - 5 µM5 - 100 nM
E2 Conjugating Enzyme25 - 40 µM100 - 500 nM
This compound (E3 Ligase)1 - 10 µM20 - 500 nM
Substrate Protein10 - 100 µM0.5 - 10 µM
Ubiquitin (Ub)1 - 10 mg/mL (~117-1170 µM)20 - 100 µM
10X Reaction Buffer10X1X
ATP10 - 100 mM1 - 10 mM

Note: Enzyme concentrations can vary significantly based on their specific activity. It is recommended to start with concentrations from the literature or manufacturer's guidelines.[5]

Table 2: Sample In Vitro Ubiquitination Reaction Setup (Total Volume: 30 µL)
ReagentStock Conc.Volume for 1X (µL)Final Conc.
Deionized Water (dH₂O)-To 30 µL-
10X Reaction Buffer10X3.01X
ATP100 mM0.62 mM
Ubiquitin10 mg/mL2.5~100 µM
Substrate Protein100 µM3.010 µM
E2 Enzyme40 µM0.2~250 nM
This compound (E3 Ligase)10 µM1.5500 nM
Start Reaction ->
E1 Enzyme5 µM0.350 nM
Total Volume 30 µL

Assemble reactions on ice. Initiate the reaction by adding the final component (typically E1 enzyme or ATP) and transferring to the incubation temperature.[1]

Experimental Protocols

This protocol provides a general guideline for assessing the E3 ligase activity of this compound. Always include appropriate controls.

Required Materials and Reagents
  • Enzymes: Purified E1, E2, and this compound E3 ligase.

  • Substrates: Purified target protein and Ubiquitin (wild-type).

  • Buffers & Reagents:

    • 10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).[5][6]

    • ATP solution (magnesium salt).[7]

    • 5X SDS-PAGE Loading Buffer.[1]

    • Reagents and equipment for SDS-PAGE and Western blotting.[8]

  • Antibodies: Primary antibody specific to the substrate protein or to ubiquitin. HRP-conjugated secondary antibody.

Recommended Controls
  • Negative Control (-ATP): Replace the ATP solution with water. This ensures the observed ubiquitination is ATP-dependent.[4]

  • No E3 Control (-Dactylin): Omit the this compound E3 ligase to confirm its necessity for substrate ubiquitination.

  • No E1/E2 Control: Omit E1 or E2 to ensure the entire cascade is required.[1]

Step-by-Step Procedure
  • Reaction Assembly:

    • On ice, pipette the reaction components into a microcentrifuge tube in the order listed in Table 2 (or your optimized setup).[4] Add water first, followed by buffer, ATP, ubiquitin, substrate, E2, and the E3 ligase.

    • Prepare the control reactions simultaneously.

    • Gently mix the components.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the E1 enzyme.

    • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

    • Incubate the reaction at 30°C or 37°C for 60 to 90 minutes.[4][5] The optimal time may vary.

  • Reaction Termination:

    • Stop the reaction by adding 7.5 µL of 5X SDS-PAGE loading buffer.[1][6]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7]

Analysis by SDS-PAGE and Western Blot
  • SDS-PAGE:

    • Load 15-20 µL of each reaction mixture into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the substrate protein to effectively separate the higher molecular weight ubiquitinated species.[5]

    • Run the gel according to standard procedures.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 3-5% skim milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody diluted in blocking buffer. This can be an antibody against the substrate protein (to see specific modification of the target) or an anti-ubiquitin antibody (to see all ubiquitinated products).[4][8] Incubation is typically done overnight at 4°C.

    • Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Interpretation of Results
  • Positive Result: A successful reaction will show a "ladder" or a higher molecular weight smear of bands above the unmodified substrate band in the complete reaction lane. This indicates the covalent attachment of one or more ubiquitin molecules (poly-ubiquitination).[4]

  • Controls: The negative control lanes (e.g., -ATP, -Dactylin) should show only the band corresponding to the unmodified substrate protein, confirming that the laddering is a result of the specific enzymatic reaction.

  • Auto-ubiquitination: E3 ligases can often ubiquitinate themselves. This may appear as a high molecular weight ladder when probing with an anti-ubiquitin antibody, even in the absence of a substrate. An anti-substrate antibody blot will clarify if the substrate itself is being modified.

References

an optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay.

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized Protocol to Detect Protein Ubiquitination and Activation by Ubiquitination Assay in vivo and CCK-8 Assay

Application Notes

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][] E3 ligases are responsible for recognizing specific substrates, thereby conferring specificity to the ubiquitination process.[4]

While historically associated with targeting proteins for degradation via the proteasome (typically through K48-linked polyubiquitin (B1169507) chains), it is now clear that ubiquitination has diverse non-degradative roles.[5][6][7] Modifications like monoubiquitination or polyubiquitination through other lysine (B10760008) residues (e.g., K63) can alter a protein's function, localization, or its interaction with other proteins, often leading to activation of signaling pathways.[5][6][8][9]

This document provides optimized protocols for researchers to investigate protein ubiquitination and its functional consequences in vivo. It details a robust method for detecting the ubiquitination of a target protein using co-immunoprecipitation. It further describes how to assess protein activation as a functional outcome of this modification, using downstream pathway analysis. Finally, it provides a protocol for the Cell Counting Kit-8 (CCK-8) assay, a reliable method to measure changes in cell viability and proliferation, which can be a downstream consequence of the activation of certain signaling pathways.[10][11][12]

Section 1: The Ubiquitination Cascade

The covalent attachment of ubiquitin to a target protein is a sequential enzymatic process.

  • Activation (E1): The E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond between itself and ubiquitin.[][4][13]

  • Conjugation (E2): The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme.[4]

  • Ligation (E3): The E3 ligase binds to both the E2-ubiquitin complex and the specific substrate protein, facilitating the final transfer of ubiquitin to a lysine residue on the substrate.[][4]

This cascade can be repeated to form a polyubiquitin chain, and the specific lysine linkage of this chain often determines the functional outcome.[7]

Ubiquitination_Cascade cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Ligation Ub Ubiquitin E1 E1 Enzyme Ub->E1 ATP ATP ATP->E1 E1_Ub E1~Ub E1->E1_Ub AMP + PPi E2 E2 Enzyme E1_Ub->E2 Transfer E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 Transfer Substrate_Ub Ubiquitinated Substrate E3->Substrate_Ub Substrate Substrate Protein Substrate->Substrate_Ub Ubiquitination_Workflow start Co-transfect cells (e.g., FLAG-POI + HA-Ub) inhibit Treat with Proteasome Inhibitor (e.g., MG132) start->inhibit lyse Lyse cells with DUB inhibitors inhibit->lyse ip Immunoprecipitate with anti-FLAG Ab lyse->ip wb Western Blot ip->wb detect_ub Probe with anti-HA Ab (Detects Ub-POI) wb->detect_ub Primary Analysis detect_poi Probe with anti-FLAG Ab (Confirm IP) detect_ub->detect_poi Confirmation end Analyze Results detect_poi->end Activation_Pathway E3 E3 Ligase (TRIM) KinaseX Kinase-X (Inactive) mid1 E3->mid1 Ub Ubiquitin Ub->mid1 KinaseX_Ub Ubiquitinated Kinase-X (Active) KinaseX->KinaseX_Ub SubstrateY_P Phospho-Substrate-Y (Functional Readout) KinaseX_Ub->SubstrateY_P Phosphorylation SubstrateY Substrate-Y SubstrateY->SubstrateY_P mid1->KinaseX_Ub Ubiquitination CCK8_Workflow start Seed cells in 96-well plate incubate Incubate for various time points (0, 24, 48h) start->incubate add_cck8 Add 10µL CCK-8 Solution to each well incubate->add_cck8 incubate2 Incubate 1-4 hours at 37°C add_cck8->incubate2 read Measure Absorbance at 450 nm incubate2->read analyze Calculate Viability/ Proliferation read->analyze

References

Application Notes and Protocols: Co-immunoprecipitation of Dactylin Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] This method involves the enrichment of a specific protein of interest, referred to as the "bait" protein (in this case, Dactylin), from a cell lysate using an antibody specific to that protein. Any proteins that are bound to the bait protein in a complex will also be isolated. These interacting proteins, or "prey," can then be identified through downstream applications such as Western blotting or mass spectrometry, providing valuable insights into cellular signaling pathways and protein function.

This document provides a detailed protocol for performing Co-IP to identify interaction partners of the this compound protein. Given that this compound is a novel protein, this protocol is designed to be a starting point and may require optimization based on the specific characteristics of this compound, such as its subcellular localization and the stability of its interactions.

Experimental Workflow

The overall workflow for the co-immunoprecipitation of this compound protein complexes is illustrated below. This process begins with cell culture and lysis, followed by the immunoprecipitation of the target protein complex, and concludes with the analysis of the interacting proteins.

CoIP_Workflow cluster_Preparation Preparation cluster_IP Immunoprecipitation cluster_Analysis Downstream Analysis CellCulture 1. Cell Culture expressing this compound Harvesting 2. Cell Harvesting CellCulture->Harvesting Lysis 3. Cell Lysis (select buffer based on this compound localization) Harvesting->Lysis PreClearing 4. Pre-clearing Lysate (reduce non-specific binding) Lysis->PreClearing IP_Antibody 5. Immunoprecipitation (add anti-Dactylin antibody) PreClearing->IP_Antibody Bead_Capture 6. Capture with Protein A/G Beads IP_Antibody->Bead_Capture Washing 7. Washing (remove non-specific proteins) Bead_Capture->Washing Elution 8. Elution of Protein Complex Washing->Elution WB 9a. Western Blot (Validation of known interactors) Elution->WB MS 9b. Mass Spectrometry (Identification of novel interactors) Elution->MS

Caption: Experimental workflow for this compound Co-IP.

Materials and Reagents

Equipment
  • Cell culture incubator

  • Microcentrifuge (refrigerated)

  • Vortexer

  • End-over-end rotator

  • Magnetic rack (for magnetic beads)

  • Sonicator (optional)

  • Western blot apparatus

  • Mass spectrometer

Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffers (see table below for options)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Anti-Dactylin antibody (high specificity required)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (typically the same as the lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes for Western blotting

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Lysis Buffer Selection

The choice of lysis buffer is critical and depends on the subcellular localization of this compound. Non-ionic detergents are generally recommended for preserving protein-protein interactions.[2]

This compound Localization Lysis Buffer Composition Notes
CytoplasmicNP-40 Lysis Buffer50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40Mild lysis, suitable for most cytoplasmic protein complexes.
NuclearRIPA Buffer (mild)50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSHarsher lysis to disrupt the nuclear membrane. May disrupt weaker interactions.
Membrane-boundTriton X-100 or NP-40 based buffers50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40NP-40 is often preferred for membrane protein Co-IP.[3]

Note: Always add protease and phosphatase inhibitors to the lysis buffer immediately before use.

Experimental Protocol

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and wash conditions may be necessary.

Cell Lysate Preparation
  • Culture cells to approximately 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (with inhibitors) to the cells. Use a cell scraper to collect the lysate.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing, or on a rotator at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.

Pre-clearing the Lysate
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of protein extract.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) or use a magnetic rack to pellet the beads.

  • Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

Immunoprecipitation
  • Add 1-5 µg of the anti-Dactylin antibody to the pre-cleared lysate. As a negative control, add the same amount of an isotype control IgG to a separate tube of pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

Washing
  • Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

  • Resuspend the beads in 500 µL to 1 mL of ice-cold wash buffer.

  • Incubate for 5 minutes on a rotator at 4°C.

  • Pellet the beads and discard the supernatant.

  • Repeat the wash steps 3-5 times. The number of washes may need to be optimized to reduce background while preserving specific interactions.

Elution
  • After the final wash, remove all residual supernatant.

  • Elute the protein complexes from the beads using one of the following methods:

    • For Western Blotting: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The beads can be pelleted, and the supernatant loaded onto the gel.

    • For Mass Spectrometry: Elute with a low pH buffer like 0.1 M Glycine-HCl (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.

Downstream Analysis

Western Blotting

To validate the co-immunoprecipitation of a known or suspected interactor, perform a Western blot on the eluted sample. Run the eluate on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the prey protein. Be sure to include lanes for the input lysate and the negative control IgG pulldown.

Mass Spectrometry

To identify novel interaction partners, the eluate can be analyzed by mass spectrometry. This will provide a list of all proteins present in the immunoprecipitated complex. It is crucial to compare the results from the anti-Dactylin IP with the negative control IgG IP to distinguish specific interactors from non-specific background proteins.

Data Presentation: Quantitative Mass Spectrometry Analysis

The following table is a template for summarizing quantitative data from a mass spectrometry experiment, such as one using SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or label-free quantification.

Protein ID Gene Name Description This compound IP Abundance Control IgG Abundance Fold Change (this compound/Control) p-value Potential Interactor
P12345GENE1Example Protein 11.5 x 10⁸1.2 x 10⁶125< 0.001Yes
Q67890GENE2Example Protein 28.9 x 10⁷2.1 x 10⁵424< 0.001Yes
R54321GENE3Example Protein 32.3 x 10⁶1.9 x 10⁶1.20.45No

Hypothetical this compound Signaling Pathway

As the signaling pathways involving this compound are yet to be elucidated, the following diagram illustrates a hypothetical pathway where this compound acts as a scaffold protein. This can serve as a template for visualizing newly discovered interactions.

Dactylin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand External Signal Receptor Membrane Receptor Ligand->Receptor This compound This compound Receptor->this compound recruits Kinase1 Kinase A This compound->Kinase1 activates Phosphatase1 Phosphatase X This compound->Phosphatase1 inhibits Effector Effector Protein Kinase1->Effector phosphorylates Phosphatase1->Effector dephosphorylates Response Cellular Response (e.g., Gene Expression) Effector->Response

Caption: A hypothetical this compound signaling pathway.

Troubleshooting

Problem Possible Cause Solution
Low yield of bait protein - Inefficient antibody binding- Protein degradation- Low protein expression- Use a higher concentration of antibody- Ensure protease inhibitors are fresh- Use a stronger lysis buffer (if applicable)- Overexpress tagged this compound
High background - Non-specific binding to beads- Insufficient washing- Antibody cross-reactivity- Increase pre-clearing time- Increase the number and stringency of washes- Use a high-specificity monoclonal antibody
No prey protein detected - Interaction is transient or weak- Interaction is disrupted by lysis buffer- Prey protein is of low abundance- Perform in vivo cross-linking before lysis- Use a milder lysis buffer with lower detergent concentration- Increase the amount of starting material
Heavy and light chains interfere with detection - Antibody co-elutes with the protein complex- Use a Co-IP kit with covalent antibody immobilization- Use a secondary antibody that recognizes only native antibodies

References

Application Notes and Protocols for CRISPR/Cas9 Mediated Knockout of Dactylin in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylin, also known as F-box and WD repeat domain containing 4 (FBXW4), is a member of the F-box protein family. These proteins are critical components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent proteasomal degradation. This post-translational modification is a pivotal mechanism for regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and development.

Emerging evidence suggests that this compound (FBXW4) plays a significant role as a tumor suppressor. Studies have shown that it is frequently mutated, lost, or underexpressed in various human cancers.[1][2] Its involvement has been particularly implicated in the Wnt signaling pathway, a crucial pathway in both embryonic development and cancer. By targeting key signaling components for degradation, this compound helps to maintain cellular homeostasis. Dysregulation of this compound function can lead to the aberrant accumulation of oncoproteins, contributing to tumorigenesis.

This document provides detailed application notes and protocols for the CRISPR/Cas9 mediated knockout of this compound in cell lines. These guidelines are intended to assist researchers in designing and executing experiments to investigate the functional role of this compound in various cellular contexts, with a particular focus on its impact on cell signaling, proliferation, and apoptosis.

Signaling Pathways and Experimental Workflow

This compound, as a component of the SCF E3 ubiquitin ligase complex, is predicted to play a role in the degradation of key signaling proteins. The Wnt signaling pathway is a primary target of regulation by SCF complexes. In the absence of a Wnt signal, the SCF complex targets β-catenin for ubiquitination and degradation, preventing its accumulation and translocation to the nucleus. Knockout of this compound is hypothesized to disrupt this process, leading to the stabilization and accumulation of its substrates.

cluster_SCF SCF-Dactylin (FBXW4) Complex cluster_Wnt Wnt Signaling Pathway cluster_nucleus Nuclear Events Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 This compound This compound (FBXW4) Skp1->this compound Rbx1 Rbx1 Cullin1->Rbx1 Beta_Catenin β-catenin This compound->Beta_Catenin Substrate Recognition Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled LRP5_6 LRP5/6 Wnt_Signal->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition Destruction_Complex->Beta_Catenin Phosphorylation Ub Ubiquitin Beta_Catenin->Ub Ubiquitination TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Nucleus Nucleus Proteasome Proteasome Ub->Proteasome Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Proposed role of the SCF-Dactylin complex in the Wnt signaling pathway.

The experimental workflow for generating and validating this compound knockout cell lines using CRISPR/Cas9 technology involves several key steps, from the initial design of guide RNAs to the final phenotypic analysis of the knockout clones.

A sgRNA Design & Cloning B Vector Delivery to Cell Line (e.g., Transfection, Transduction) A->B C Selection of Edited Cells (e.g., Antibiotic, FACS) B->C D Single Cell Cloning C->D E Expansion of Clones D->E F Genomic DNA Extraction E->F G PCR Amplification of Target Locus F->G H Sequencing Analysis (Sanger or NGS) G->H I Validation of this compound Knockout (Western Blot, qPCR) H->I J Phenotypic Assays (Proliferation, Apoptosis, etc.) I->J

Caption: Experimental workflow for generating and validating this compound knockout cell lines.

Quantitative Data Summary

The knockout of F-box proteins can have significant effects on cellular phenotypes. While specific quantitative data for this compound (FBXW4) knockout is still emerging, studies on other F-box proteins, such as FBXW7, provide a strong indication of the potential outcomes. The following tables summarize expected and observed data from analogous experiments. Researchers should aim to generate similar quantitative data for this compound knockout in their cell line of interest.

Table 1: Effects of F-box Protein Knockout on Cell Proliferation and Apoptosis

Cell LineGene KnockoutProliferation ChangeApoptosis ChangeReference
HPAF-IIFBXW7Extended S-phaseIncreased mitotic catastrophe upon ATR inhibition[3]
T-cell LineageFbxw7Hyperproliferation in immature T-cellsIncreased apoptosis in mature T-cells[4][5]
HEK293This compound (FBXW4)Data to be determinedData to be determinedN/A
K-562This compound (FBXW4)Data to be determinedData to be determinedN/A

Table 2: Quantification of Protein Level Changes Post-Knockout

Cell LineGene KnockoutTarget ProteinChange in Protein LevelMethodReference
HPAF-IIFBXW7pCHK1 (S345)IncreasedWestern Blot[3]
Mouse ThymocytesFbxw7c-MycAccumulationWestern Blot[4]
HEK293Tβ-catenin KOFLAG-β-cateninVariable based on mutantWestern Blot[6]
This compound KO Cell LineThis compound (FBXW4)β-cateninData to be determinedWestern Blot / Mass SpecN/A

Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs for this compound Knockout

Objective: To design and clone single guide RNAs (sgRNAs) targeting the this compound (FBXW4) gene into a suitable CRISPR/Cas9 expression vector.

Materials:

  • sgRNA design software (e.g., Benchling, CRISPOR)

  • Human this compound (FBXW4) gene sequence (NCBI Gene ID: 6468)

  • CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459))

  • Oligonucleotides for sgRNA sequences

  • T4 DNA ligase and buffer

  • Restriction enzyme (e.g., BbsI)

  • Stellar™ Competent Cells

  • LB agar (B569324) plates with appropriate antibiotic

Methodology:

  • sgRNA Design:

    • Obtain the FASTA sequence of the human this compound (FBXW4) gene.

    • Use sgRNA design software to identify potential sgRNA target sites within the early exons of the gene to maximize the likelihood of generating a loss-of-function mutation.

    • Select at least two sgRNAs with high on-target scores and low off-target scores.

  • Oligonucleotide Synthesis:

    • Synthesize complementary oligonucleotides for each selected sgRNA with appropriate overhangs for cloning into the chosen vector.

  • Vector Preparation:

    • Digest the CRISPR/Cas9 expression vector with the BbsI restriction enzyme.

    • Dephosphorylate the linearized vector to prevent re-ligation.

  • Oligonucleotide Annealing and Ligation:

    • Anneal the complementary sgRNA oligonucleotides to form a duplex.

    • Ligate the annealed sgRNA duplex into the linearized CRISPR/Cas9 vector using T4 DNA ligase.

  • Transformation and Plasmid Preparation:

    • Transform the ligation product into competent E. coli cells.

    • Select for positive clones on antibiotic-containing LB agar plates.

    • Isolate and purify the plasmid DNA from positive clones.

  • Sequence Verification:

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of this compound Knockout Cell Lines

Objective: To introduce the CRISPR/Cas9 system into the target cell line to generate this compound knockout clones.

Materials:

  • Target cell line (e.g., HEK293, K-562)

  • Complete culture medium

  • sgRNA-CRISPR/Cas9 expression plasmid

  • Transfection reagent (for adherent cells) or electroporation system (for suspension cells)

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • 96-well plates for single-cell cloning

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Culture:

    • Culture the target cell line in the appropriate complete medium to ~70-80% confluency.

  • Transfection/Electroporation:

    • For adherent cells, transfect the sgRNA-CRISPR/Cas9 plasmid using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • For suspension cells, use electroporation to deliver the plasmid into the cells.

  • Antibiotic Selection:

    • 48 hours post-transfection/electroporation, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain selection for 2-3 days until non-transfected cells are eliminated.

  • Single-Cell Cloning:

    • After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of 96-well plates.

    • Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.

  • Clonal Expansion:

    • Monitor the plates for colony formation from single cells.

    • Once colonies are visible, expand them into larger culture vessels.

Protocol 3: Validation of this compound Knockout

Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Taq DNA polymerase and dNTPs

  • Agarose gel and electrophoresis system

  • DNA sequencing service

  • RIPA buffer and protease inhibitors

  • Anti-Dactylin (FBXW4) antibody

  • Anti-β-actin or other loading control antibody

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence substrate

Methodology:

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clonal cell line.

    • Amplify the region of the this compound gene targeted by the sgRNA using PCR.

    • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.

  • Western Blot Analysis:

    • Lyse cells from each validated knockout clone and a wild-type control in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against this compound (FBXW4) to confirm the absence of the protein.

    • Probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 4: Phenotypic Analysis of this compound Knockout Cells

Objective: To assess the functional consequences of this compound knockout on cell proliferation and apoptosis.

Materials:

  • This compound knockout and wild-type control cell lines

  • Cell proliferation assay kit (e.g., MTT, BrdU)

  • Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Multi-well plate reader

Methodology:

  • Cell Proliferation Assay:

    • Seed an equal number of this compound knockout and wild-type cells into 96-well plates.

    • At various time points (e.g., 24, 48, 72 hours), perform a cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to determine the relative proliferation rates.

  • Apoptosis Assay:

    • Seed this compound knockout and wild-type cells in 6-well plates.

    • If desired, treat the cells with an apoptotic stimulus (e.g., staurosporine).

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the CRISPR/Cas9-mediated knockout of this compound (FBXW4) in cell lines. By following these methodologies, researchers can effectively generate and validate this compound knockout cell models. These models will be invaluable tools for elucidating the specific roles of this compound in cellular processes, particularly in the context of the Wnt signaling pathway and its implications in cancer biology and drug development. The generation of quantitative data on the phenotypic consequences of this compound loss will be crucial for advancing our understanding of this important F-box protein.

References

Generating a Dactylaplasia Mouse Model for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for generating and characterizing a Dactylaplasia mouse model. Dactylaplasia is a congenital limb malformation characterized by the absence of central digits, and mouse models are invaluable for studying the underlying genetic and molecular mechanisms of this disorder, which serves as a model for human ectrodactyly, specifically Split Hand/Foot Malformation (SHFM).

The protocols outlined below focus on creating a knockout mouse model for Hoxd13, a key transcription factor in limb development. Mutations in HOXD13 are known to cause limb malformations, including syndactyly and polydactyly, which share phenotypic similarities with Dactylaplasia.[1][2][3] This model will be generated using the CRISPR/Cas9 system, a state-of-the-art genome-editing tool.[4][5]

Genetic Basis of Dactylaplasia and the Role of Hoxd13

Dactylaplasia in mice is a complex genetic trait. The primary locus, Dac, is associated with the insertion of a retrotransposon.[6] The expression of the Dac mutation is further regulated by a modifier locus, mdac.[6] While directly modeling the retrotransposon insertion can be challenging, targeting genes crucial for limb patterning provides a robust alternative for studying similar phenotypes.

The Hoxd13 gene is a member of the homeobox gene family of transcription factors and plays a critical role in patterning the autopod (the most distal part of the limb, i.e., hands and feet).[1][2] It is expressed in the distal region of the developing limb bud and is essential for the proper formation and specification of digits.[1][2] Disruption of Hoxd13 function in mice leads to severe limb abnormalities, making it an excellent target for creating a Dactylaplasia-like model.[2][3]

Signaling Pathways in Limb Development

The development of the vertebrate limb is a highly orchestrated process involving complex interactions between several key signaling pathways. Understanding these pathways is crucial for interpreting the phenotype of the generated mouse model. The primary signaling centers in the developing limb bud are the Apical Ectodermal Ridge (AER) and the Zone of Polarizing Activity (ZPA).

  • Fibroblast Growth Factor (FGF) Signaling: The AER, located at the distal tip of the limb bud, secretes FGFs (e.g., FGF4, FGF8).[7][8][9] This signaling is essential for maintaining the proliferation of the underlying mesenchymal cells in an undifferentiated state, thus promoting limb outgrowth along the proximal-distal axis.[7][8]

  • Sonic Hedgehog (SHH) Signaling: The ZPA, situated at the posterior margin of the limb bud, expresses Sonic Hedgehog (SHH). SHH acts as a morphogen, specifying the anterior-posterior axis of the limb. The concentration and duration of SHH signaling determine the identity of the digits.

  • Bone Morphogenetic Protein (BMP) Signaling: BMPs are involved in numerous aspects of limb development, including chondrogenesis (cartilage formation), apoptosis (programmed cell death) in the interdigital regions to separate the digits, and maintaining the AER.[10][11][12][13][14]

  • Wnt Signaling: The Wnt signaling pathway is crucial for limb bud initiation, outgrowth, and patterning.[15][16][17][18][19] It interacts with the FGF and BMP pathways to regulate the expression of key developmental genes.[15][19]

Hoxd13 is a downstream target of these signaling pathways and, in turn, regulates the expression of other genes involved in limb patterning and skeletogenesis.[20]

Limb_Development_Signaling_Pathways cluster_AER Apical Ectodermal Ridge (AER) cluster_ZPA Zone of Polarizing Activity (ZPA) cluster_Mesenchyme Limb Bud Mesenchyme AER AER FGFs FGFs (FGF4, FGF8) AER->FGFs secretes Mesenchyme Mesenchymal Cells FGFs->Mesenchyme promotes proliferation & inhibits differentiation Hoxd13 Hoxd13 FGFs->Hoxd13 regulate expression ZPA ZPA SHH SHH ZPA->SHH secretes SHH->Mesenchyme patterns anterior-posterior axis SHH->Hoxd13 regulate expression BMPs BMPs Mesenchyme->BMPs expresses Wnts Wnts Mesenchyme->Wnts expresses BMPs->Mesenchyme regulates chondrogenesis & interdigital apoptosis BMPs->Hoxd13 regulate expression Wnts->Mesenchyme regulates outgrowth & patterning Wnts->Hoxd13 regulate expression Hoxd13->Mesenchyme patterns autopod CRISPR_Workflow sgRNA_design 1. sgRNA Design & Synthesis microinjection 5. Microinjection of CRISPR components sgRNA_design->microinjection cas9_prep 2. Cas9 Preparation (mRNA or Protein) cas9_prep->microinjection superovulation 3. Superovulation of Donor Females zygote_harvest 4. Zygote Harvesting superovulation->zygote_harvest zygote_harvest->microinjection embryo_transfer 6. Embryo Transfer to Pseudopregnant Females microinjection->embryo_transfer birth 7. Birth of Founder Pups (F0) embryo_transfer->birth genotyping 8. Genotyping of F0 Pups birth->genotyping breeding 9. Breeding of Founders for Germline Transmission (F1) genotyping->breeding

References

Application Notes: Immunohistochemical Localization of Dactylin (DACT Family Proteins) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylin, referring to the family of Dishevelled-associated antagonist of β-catenin (DACT) proteins, plays a crucial role in regulating key cellular signaling pathways.[1] This family includes three members: DACT1, DACT2, and DACT3.[1] These adaptor proteins are integral to embryonic development and tissue homeostasis by modulating pathways such as Wnt, Transforming Growth Factor-beta (TGF-β), YAP, and NF-κB.[1] Aberrant expression of DACT proteins has been linked to various malignancies, making them potential biomarkers and therapeutic targets in cancer.[1] This document provides a detailed protocol for the immunohistochemical (IHC) localization of this compound proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.

Signaling Pathway

This compound proteins act as crucial regulators in multiple signaling cascades. A key function is the negative regulation of the Wnt/β-catenin pathway. By interacting with Dishevelled (Dvl), this compound can promote the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. Additionally, this compound members are known to interact with the TGF-β signaling pathway, influencing cellular processes like apoptosis and differentiation.[1]

Dactylin_Signaling_Pathway This compound Signaling Pathway Interactions cluster_wnt Wnt/β-catenin Pathway cluster_tgfb TGF-β Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 GSK3B GSK3β Dvl->GSK3B inhibits This compound This compound (DACT) This compound->Dvl antagonizes Smad Smad Complex This compound->Smad modulates BetaCatenin β-catenin GSK3B->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WntTargetGenes promotes transcription TGFB TGF-β Ligand TGFBR TGF-β Receptor TGFB->TGFBR binds TGFBR->Smad phosphorylates TGFBTargetGenes TGF-β Target Genes (e.g., p21, PAI-1) Smad->TGFBTargetGenes promotes transcription

Caption: this compound's role in Wnt and TGF-β signaling.

Experimental Protocol: Immunohistochemistry

This protocol outlines the key steps for localizing this compound proteins in FFPE tissue sections. Optimization may be required depending on the specific DACT protein, antibody, and tissue type.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
Primary Antibody (anti-DACT1/2/3)VariousN/A
Biotinylated Secondary AntibodyVector LabsN/A
Avidin-Biotin Complex (ABC) ReagentVector LabsPK-6100
Diaminobenzidine (DAB) Substrate KitVector LabsSK-4105
Hematoxylin (B73222) CounterstainVector LabsH-3404
Antigen Retrieval Buffer (Citrate, pH 6.0)Thermo Fisher00-5000
XyleneSigma-Aldrich534056
Ethanol (B145695) (100%, 95%, 70%)Sigma-AldrichE7023
Phosphate Buffered Saline (PBS)Thermo Fisher10010023
Hydrogen Peroxide (30%)Sigma-AldrichH1009
Normal Blocking SerumVector LabsS-1000
Mounting MediumThermo Fisher4111

Immunohistochemistry Workflow

IHC_Workflow Immunohistochemistry Workflow for this compound Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced, e.g., Citrate (B86180) Buffer) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H2O2 in Methanol) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-Dactylin) Blocking->PrimaryAb Wash1 Wash (PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Biotinylated) Wash1->SecondaryAb Wash2 Wash (PBS) SecondaryAb->Wash2 ABC ABC Reagent Incubation Wash2->ABC Wash3 Wash (PBS) ABC->Wash3 Detection Detection (DAB Substrate) Wash3->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing (Ethanol & Xylene Series) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting End Microscopic Analysis Mounting->End

Caption: IHC workflow for this compound protein detection.

Detailed Staining Procedure

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 changes for 5 minutes each.[2][3][4]

  • Immerse in 100% ethanol: 2 changes for 3 minutes each.[2][3]

  • Immerse in 95% ethanol: 1 change for 3 minutes.[2][3]

  • Immerse in 70% ethanol: 1 change for 3 minutes.[4]

  • Rinse in distilled water for 5 minutes.[2]

2. Antigen Retrieval:

  • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).[2][3][5]

  • Heat in a microwave oven, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[2][5]

  • Allow slides to cool to room temperature for 20-30 minutes.[3][5]

  • Wash slides in PBS: 3 changes for 5 minutes each.[2]

3. Peroxidase Blocking:

  • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-30 minutes to block endogenous peroxidase activity.[3]

  • Wash slides in PBS: 3 changes for 5 minutes each.[2][3]

4. Blocking:

  • Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[3] This serum should be from the same species as the secondary antibody.

5. Primary Antibody Incubation:

  • Dilute the primary anti-Dactylin antibody to its optimal concentration in the blocking buffer.

  • Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[3]

6. Secondary Antibody Incubation:

  • Wash slides in PBS: 3 changes for 5 minutes each.[2][3]

  • Incubate with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[3][5]

7. Detection:

  • Wash slides in PBS: 3 changes for 5 minutes each.[2][3]

  • Incubate with the Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature.[5]

  • Wash slides in PBS: 3 changes for 5 minutes each.[2][3]

  • Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).[3][5]

  • Stop the reaction by immersing the slides in distilled water.[3]

8. Counterstaining:

  • Counterstain with hematoxylin for 30 seconds to 1 minute to visualize cell nuclei.[3]

  • "Blue" the sections in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).[4]

  • Clear in xylene and mount with a permanent mounting medium.[2][4]

Data Interpretation

The presence of a brown precipitate indicates the localization of the this compound protein. The subcellular localization (e.g., cytoplasmic, nuclear) and the intensity of staining should be recorded. A negative control, omitting the primary antibody, should be included to ensure the specificity of the staining.

Troubleshooting

IssuePossible CauseSuggested Solution
No StainingInactive primary antibody, incorrect dilution, or improper antigen retrieval.Use a fresh antibody aliquot, optimize antibody concentration, and try different antigen retrieval methods (e.g., EDTA buffer pH 8.0).
High BackgroundInsufficient blocking, or too high concentration of primary or secondary antibody.Increase blocking time, use a higher dilution of antibodies, and ensure thorough washing between steps.
Non-specific StainingCross-reactivity of the antibody or endogenous biotin (B1667282).Use a more specific antibody and consider using a biotin-free detection system if endogenous biotin is high.

Conclusion

This protocol provides a robust framework for the immunohistochemical detection of this compound family proteins in tissue samples. Given the role of this compound in significant signaling pathways and its implications in disease, this technique is invaluable for researchers in both basic science and clinical development to investigate its expression patterns and biological functions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dactylin Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize buffer conditions for Dactylin co-immunoprecipitation (co-IP) experiments. The following information is designed to address common issues and provide clear, actionable solutions for successful protein-protein interaction studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your this compound co-IP experiments, with a focus on buffer optimization.

Q1: I am not detecting my bait protein (this compound) after immunoprecipitation. What could be the problem?

A1: Several factors could lead to the absence of your bait protein.[1][2] Start by ensuring that this compound is being expressed in your cell or tissue lysate through a direct Western blot of the input fraction.[2] If expression is confirmed, the issue may lie within the co-IP protocol itself.

Troubleshooting Steps:

  • Antibody Issues:

    • Confirm that your anti-Dactylin antibody is validated for immunoprecipitation.[3] Not all antibodies that work in Western blotting are effective for IP.

    • Ensure the antibody is compatible with the protein A/G beads you are using.[4]

    • You may need to increase the antibody concentration or the incubation time.[5]

  • Lysis Buffer Conditions:

    • The lysis buffer may be too harsh, causing this compound to denature. Consider using a less stringent buffer with non-ionic detergents.[6][7]

    • Ensure protease inhibitors are fresh and added to your lysis buffer immediately before use to prevent protein degradation.[2][3] All steps should be performed on ice.[2]

Q2: I can pull down this compound, but I am not detecting any interacting partners (prey proteins). What should I try?

A2: This is a common issue in co-IP experiments and often points to the disruption of protein-protein interactions.

Troubleshooting Steps:

  • Lysis and Wash Buffer Stringency:

    • The salt and detergent concentrations in your lysis and wash buffers might be too high, disrupting the interaction between this compound and its binding partners.[3][8][9]

    • Try decreasing the salt concentration (e.g., start with 150 mM NaCl and titrate down to 120 mM or lower) and using a milder non-ionic detergent.[8][9]

  • Transient Interactions:

    • The interaction you are studying may be weak or transient.[9] In such cases, a chemical crosslinker can be used to stabilize the interaction before cell lysis.[9]

  • Expression Levels:

    • The interacting protein may be expressed at very low levels.[3] You might need to increase the amount of cell lysate used for the immunoprecipitation.[3]

Q3: My co-IP result shows a high background with many non-specific bands. How can I reduce this?

A3: High background is often due to non-specific binding of proteins to the antibody or the beads.[2][5]

Troubleshooting Steps:

  • Pre-clearing the Lysate:

    • Incubate your cell lysate with beads alone before adding the primary antibody. This step will help remove proteins that non-specifically bind to the beads.[5][10]

  • Blocking:

    • Block the beads with a protein like BSA before use to reduce non-specific binding.[2][4]

  • Antibody Concentration:

    • Using too much primary antibody can lead to non-specific binding.[3] Titrate your antibody to find the optimal concentration.

  • Washing Steps:

    • Increase the number and duration of your wash steps.[5] You can also try increasing the stringency of your wash buffer by moderately increasing the salt or detergent concentration.[5][6]

Q4: My elution contains heavy and light chains from the antibody, which are obscuring my results on the Western blot. How can I avoid this?

A4: Antibody chain contamination is a frequent problem in co-IP.[9]

Troubleshooting Steps:

  • Covalent Antibody-Bead Conjugation:

    • Crosslink your antibody to the beads before the immunoprecipitation. This will prevent the antibody from being eluted along with your protein complex.[9]

  • Use of Specific Secondary Antibodies:

    • When performing the Western blot, use secondary antibodies that specifically recognize the native (non-denatured) primary antibody or light-chain specific secondary antibodies.[11]

  • Gentle Elution:

    • Use a milder elution buffer, such as one with a low pH (e.g., 0.1 M glycine, pH 2.5), which can help to elute the protein complex without eluting the antibody.[6][12]

Quantitative Data Summary: Buffer Components

Optimizing the components of your lysis and wash buffers is critical for a successful co-IP. The following tables provide a starting point for buffer compositions, which should be further optimized for the specific this compound interaction you are studying.

Table 1: Common Lysis Buffer Components and Their Functions

ComponentConcentration RangeFunction
Tris-HCl or HEPES 20-50 mMBuffering agent to maintain a stable pH (typically 7.4-8.0).[6][13]
NaCl 120-1000 mMModulates ionic strength to disrupt non-specific electrostatic interactions.[8]
Non-ionic Detergents (NP-40, Triton X-100) 0.1-1.0% (v/v)Solubilize proteins from membranes with minimal disruption of protein-protein interactions.[6][8][9]
Ionic Detergents (SDS, Sodium Deoxycholate) 0.01-0.1% (w/v)Harsher detergents used for complete cell lysis, but may disrupt protein interactions.[6][13]
EDTA/EGTA 1-5 mMChelating agents that inhibit metalloproteases.[6]
Protease & Phosphatase Inhibitors Varies (use cocktail)Prevent degradation and dephosphorylation of target proteins.[2][14]

Table 2: Example Lysis Buffer Recipes for Varying Stringency

Buffer TypeCompositionApplication
Low Stringency (Non-denaturing) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail[13]Ideal for preserving most protein-protein interactions. A good starting point for co-IP.
Medium Stringency (RIPA Buffer) 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail[14]More effective at solubilizing proteins, but may disrupt weaker interactions.

Experimental Protocols

A detailed methodology for a standard co-immunoprecipitation experiment is provided below.

Protocol: Co-Immunoprecipitation of this compound

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.[13]

    • Add ice-cold lysis buffer (e.g., Low Stringency Buffer from Table 2) supplemented with fresh protease inhibitors.[7][13]

    • Incubate on ice for 15-30 minutes.[6][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][10]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[10]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Dactylin antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[7]

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Resuspend the beads in 1 ml of wash buffer (this can be the same as the lysis buffer or a modified version).

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.[7]

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer (e.g., 1x SDS-PAGE sample buffer for Western blotting, or a gentle elution buffer like 0.1 M glycine, pH 2.5) to the beads.[6]

    • Boil the samples in SDS-PAGE sample buffer for 5-10 minutes to denature the proteins and release them from the beads.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the suspected interacting proteins.

Visualizations

Diagram 1: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cluster_outcome Outcome cell_lysate Cell Lysate preclear Pre-clear Lysate cell_lysate->preclear Add beads add_ab Add Anti-Dactylin Ab preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads Incubate wash Wash Beads add_beads->wash elute Elute Proteins wash->elute analysis SDS-PAGE / Western Blot elute->analysis detection Detect this compound & Interacting Proteins analysis->detection

Caption: A flowchart of the co-immunoprecipitation (co-IP) process.

Diagram 2: Troubleshooting Logic for No Prey Protein Detection

Troubleshooting_No_Prey start No Prey Protein Detected check_bait Is Bait (this compound) Pulled Down? start->check_bait no_bait Troubleshoot Bait IP (See FAQ 1) check_bait->no_bait No harsh_lysis Lysis/Wash Buffer Too Harsh? check_bait->harsh_lysis Yes optimize_lysis Decrease Salt/Detergent Use Milder Detergent harsh_lysis->optimize_lysis Yes weak_interaction Weak/Transient Interaction? harsh_lysis->weak_interaction No crosslink Use Crosslinker weak_interaction->crosslink Yes low_expression Low Prey Expression? weak_interaction->low_expression No increase_lysate Increase Lysate Amount low_expression->increase_lysate Yes

Caption: A decision tree for troubleshooting the absence of prey protein.

References

Immunoprecipitation (IP) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during immunoprecipitation experiments. Browse our troubleshooting guides and frequently asked questions to find solutions to specific problems and optimize your experimental workflow.

Troubleshooting Guides in Q&A Format

Here we address common problems encountered during immunoprecipitation experiments, providing potential causes and recommended solutions.

High Background

Question: I am observing high background in my immunoprecipitation, with many non-specific bands appearing on my Western blot. What could be the cause and how can I fix it?

High background can be a significant issue, obscuring the detection of your target protein. Several factors can contribute to this problem.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Inadequate Washing Increase the number of wash steps (3-5 times is standard). Use a more stringent wash buffer containing higher salt concentrations (e.g., up to 1 M NaCl) or detergents (e.g., up to 1% Tween 20 or 0.2% SDS). Ensure thorough mixing during washes by inverting the tube several times.[1][2][3]
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. Block the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for 1 hour before use.[1][2][4][5]
Too Much Antibody An excess of primary antibody can lead to non-specific binding. Determine the optimal antibody concentration by performing a titration experiment.[2][6][7]
Too Much Starting Material Using an excessive amount of cell lysate can overload the system with proteins, leading to increased non-specific binding. Reduce the amount of lysate used in the IP. A typical starting range is 100-500 µg of total protein.[1][2][8]
Antibody Specificity The primary antibody may not be specific enough. Use an affinity-purified antibody to reduce cross-reactivity.[2][7][9]
Sample Contamination Contaminants like lipids, carbohydrates, or nucleic acids, especially from tissue lysates, can cause background. Ensure clean equipment and fresh buffers. Centrifuge the lysate at high speed (e.g., 100,000 x g for 30 minutes) to remove aggregates and cellular debris before starting the IP.[1][3]
No or Low Yield of Target Protein

Question: I am not detecting my target protein, or the signal is very weak after immunoprecipitation. What are the possible reasons and how can I improve my yield?

Failure to detect the target protein is a common and frustrating issue. The problem can lie in various steps of the IP protocol, from sample preparation to elution.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Low Target Protein Expression Confirm the presence and expression level of your target protein in the input lysate via Western blot. If expression is low, you may need to increase the amount of starting cell lysate.[7][8][9]
Ineffective Antibody The antibody may not be suitable for IP. Not all antibodies that work in Western blotting are effective in recognizing the native protein conformation required for IP. Use an antibody that is validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies in IP as they can bind to multiple epitopes.[1][2][6][7]
Insufficient Antibody The amount of antibody may be too low to capture the target protein effectively. Perform a titration to determine the optimal antibody concentration.[1][2][7]
Incorrect Bead Type Ensure you are using the correct type of beads (e.g., Protein A, Protein G, or Protein A/G) that has a high affinity for your primary antibody's species and isotype. For example, Protein A binds well to rabbit IgG, while Protein G has a higher affinity for mouse IgG.[1][4][10]
Harsh Lysis or Wash Conditions The lysis or wash buffers may be too stringent, causing the dissociation of the antibody-antigen complex. Reduce the salt and detergent concentrations in your buffers. Avoid reducing agents like DTT or 2-mercaptoethanol (B42355) in your lysis buffer as they can denature the antibody.[1][6][11]
Inefficient Elution The elution buffer may not be effective in dissociating the protein from the beads. Ensure the elution buffer has the correct pH and composition. For analysis by SDS-PAGE, eluting directly in Laemmli sample buffer is often the most efficient method.[1][7][8]
Protein Degradation The target protein may be degrading during the experiment. Always work on ice and add fresh protease inhibitors to your lysis and wash buffers.[1][2][6]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I should include in my immunoprecipitation experiment?

A1: To ensure the reliability of your IP results, it is crucial to include the following controls:

  • Positive Control: A sample known to express the target protein to confirm that the IP procedure is working. Often, this is a fraction of the input lysate run alongside the IP sample on a Western blot.[12][13]

  • Negative Control (Isotype Control): An IP performed with a non-specific antibody of the same isotype and from the same host species as your primary antibody. This control helps to determine the level of non-specific binding to the antibody.[4][12][14]

  • Bead-Only Control: An IP performed with beads alone (no antibody). This control identifies proteins that non-specifically bind to the beads themselves.[4][12][14]

Q2: How do I choose between Protein A, Protein G, and Protein A/G beads?

A2: The choice of beads depends on the species and immunoglobulin (Ig) subclass of your primary antibody.

  • Protein A has a high affinity for rabbit IgG and is a good general choice for polyclonal antibodies raised in rabbits.[4][14]

  • Protein G has a broader binding range and shows high affinity for most mouse IgG subclasses.[4][14]

  • Protein A/G is a recombinant fusion protein that combines the binding properties of both Protein A and G, offering the broadest binding capability.[4]

Refer to the manufacturer's guidelines for the specific binding affinities of their beads.

Q3: Can I reuse my antibody-bead complexes?

A3: While it is technically possible to reuse antibody-bead complexes in some cases, it is generally not recommended for most applications. Elution with harsh buffers (like low pH glycine (B1666218) or Laemmli buffer) can denature the antibody, rendering it inactive for subsequent IPs. For applications where the protein is eluted under gentle, native conditions, reuse might be possible, but the efficiency will likely decrease with each use.

Q4: My target protein has a similar molecular weight to the antibody heavy or light chain, which is obscuring my results. What can I do?

A4: This is a common issue known as antibody masking. Here are a few strategies to overcome this:

  • Use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody. This prevents the detection of the denatured heavy and light chains from the IP antibody on the Western blot.[12]

  • Crosslink the primary antibody to the beads before incubation with the lysate. This prevents the antibody from co-eluting with the target protein.[8][9]

  • Use a primary antibody from a different species than the one used for the IP for the Western blot detection. For example, if you performed the IP with a rabbit antibody, use a mouse primary antibody for the Western blot.[15][16]

  • Use biotinylated primary antibodies with streptavidin beads. The strong biotin-streptavidin interaction can be an alternative to Protein A/G beads.[14]

Experimental Protocols

Standard Immunoprecipitation (IP) Protocol

This protocol provides a general workflow for a standard immunoprecipitation experiment. Optimization may be required for specific proteins and cell types.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with an appropriate IP lysis buffer (e.g., RIPA buffer) containing fresh protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to ~500 µg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at ~2,500 x g for 3 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of primary antibody (or isotype control) to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Centrifuge the tubes at ~2,500 x g for 3 minutes at 4°C to pellet the beads.

    • Carefully remove the supernatant.

    • Add 500 µL of ice-cold wash buffer (e.g., IP lysis buffer or a less stringent buffer) and gently resuspend the beads.

    • Repeat the centrifugation and wash steps 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 1X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-antigen complex.

    • Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Co-Immunoprecipitation (Co-IP) Protocol

The Co-IP protocol is similar to the standard IP protocol but requires more gentle conditions to preserve protein-protein interactions.[17][18]

  • Lysis Buffer: Use a non-denaturing lysis buffer (e.g., without harsh detergents like SDS). Buffers containing Triton X-100 or NP-40 are commonly used.[2]

  • Washing: Use a less stringent wash buffer and potentially fewer wash steps to avoid disrupting protein complexes.[6]

  • Elution: Gentle elution methods using a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) followed by neutralization can be used if the downstream application requires native proteins. For Western blot analysis, elution in Laemmli buffer is sufficient.

Chromatin Immunoprecipitation (ChIP) Protocol

ChIP is used to investigate protein-DNA interactions.[19][20]

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[19][21]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[5][20]

  • Immunoprecipitation: Perform the IP as described in the standard protocol using an antibody specific to the DNA-binding protein of interest.

  • Washing: Wash the bead-antibody-chromatin complexes to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[20]

  • DNA Purification: Purify the DNA for analysis by PCR, qPCR, or sequencing.[20][21]

Visualizations

IP_Troubleshooting_Workflow Immunoprecipitation Troubleshooting Workflow start Start IP Experiment western_blot Analyze by Western Blot start->western_blot high_background High Background? western_blot->high_background no_low_yield No/Low Yield? high_background->no_low_yield No hb_cause1 Increase Washes / Stringency high_background->hb_cause1 Yes successful_ip Successful IP no_low_yield->successful_ip No nly_cause1 Check Input / Protein Expression no_low_yield->nly_cause1 Yes hb_cause2 Pre-clear Lysate / Block Beads hb_cause1->hb_cause2 hb_cause3 Titrate Antibody hb_cause2->hb_cause3 hb_cause4 Reduce Lysate Amount hb_cause3->hb_cause4 hb_cause4->western_blot Re-run nly_cause2 Use IP-validated Antibody nly_cause1->nly_cause2 nly_cause3 Optimize Antibody Concentration nly_cause2->nly_cause3 nly_cause4 Check Bead Compatibility nly_cause3->nly_cause4 nly_cause5 Optimize Lysis/Wash Buffers nly_cause4->nly_cause5 nly_cause5->western_blot Re-run

Caption: A workflow for troubleshooting common immunoprecipitation issues.

IP_Controls_Relationship Relationship of Controls in IP cluster_negative_controls Negative Controls cluster_positive_controls Positive Control ip_experiment Primary Antibody IP isotype_control Isotype Control IP ip_experiment->isotype_control Compares to (non-specific Ab binding) beads_only Beads Only Control ip_experiment->beads_only Compares to (non-specific bead binding) input_lysate Input Lysate (Pre-IP) ip_experiment->input_lysate Compares to (protein presence & IP efficiency)

Caption: The relationship between the main experiment and essential controls.

References

Safety Operating Guide

Navigating Chemical Disposal: A Procedural Guide for Dactylin

Author: BenchChem Technical Support Team. Date: December 2025

Step 1: Initial Chemical and Hazard Assessment

Before any disposal process begins, a thorough assessment of the chemical is required. For Dactylin (CAS No. 28288-98-4, Molecular Formula: C28H32O17), the initial step is to locate its SDS.[1] If an SDS is not available from the manufacturer or a database like PubChem, the next step is to evaluate its potential hazards based on its chemical structure and properties.

Procedure:

  • Conduct a Literature Search: Search for published studies or toxicological data on this compound or structurally similar compounds to infer potential hazards.

  • Evaluate Chemical Structure: this compound is a complex flavonoid glycoside.[1][2] While not inherently indicative of acute hazard, its complex structure warrants careful handling until its properties are better understood.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste management. Present them with all available information (chemical name, CAS number, quantity, and process from which it was generated).

Step 2: Hazardous Waste Characterization

If the substance cannot be confirmed as non-hazardous, it must be evaluated against the U.S. Environmental Protection Agency (EPA) criteria for hazardous waste. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]

G start Start: this compound Waste Generated sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal instructions on SDS. sds_check->follow_sds Yes assess_hazard Consult EHS & Evaluate Waste against RCRA Characteristics sds_check->assess_hazard No is_hazardous Does waste exhibit Ignitability, Corrosivity, Reactivity, or Toxicity characteristics? assess_hazard->is_hazardous non_hazardous Manage as Non-Hazardous Waste per institutional policy. is_hazardous->non_hazardous No hazardous Manage as Hazardous Waste is_hazardous->hazardous Yes container 1. Select appropriate, compatible, sealed, and labeled waste container. hazardous->container label 2. Label container with: 'Hazardous Waste', chemical name, characteristics, and accumulation start date. container->label segregate 3. Segregate from incompatible materials. label->segregate dispose 4. Arrange for pickup and disposal through the institutional EHS office. segregate->dispose

References

Essential Safety and Handling Protocols for Dactylin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Dactylin, a novel compound under investigation for its therapeutic potential. Adherence to these protocols is mandatory to ensure a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required when handling this compound in various laboratory settings.

Operation Glove Type Eye Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Nitrile (double-gloved)Safety glasses with side shieldsN95 or higher-rated respiratorFull-coverage lab coat
Solution Preparation (Liquid) Nitrile or NeopreneChemical splash gogglesFume hoodChemical-resistant apron over lab coat
Cell Culture and In Vitro Assays Sterile NitrileSafety glassesBiosafety cabinet (Class II)Lab coat
In Vivo Administration Nitrile (double-gloved)Face shield and safety glassesN95 or higher-rated respiratorDisposable gown

This compound Exposure Limits and Emergency Procedures

This table summarizes occupational exposure limits and immediate first aid measures.

Exposure Route Occupational Exposure Limit (OEL) First Aid Measures
Inhalation 0.5 µg/m³ (8-hour TWA)Move to fresh air. Seek immediate medical attention.
Dermal 1 µg/cm²Remove contaminated clothing. Wash affected area with soap and water for 15 minutes.
Ocular N/AImmediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion N/ADo not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for this compound Handling

The following diagram illustrates the standard workflow for preparing this compound for in vitro assays, from initial weighing to final application.

Dactylin_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase weigh Weigh Solid this compound (in ventilated enclosure) dissolve Dissolve in DMSO (in chemical fume hood) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock dilute Prepare Working Dilutions (in biosafety cabinet) stock->dilute Transfer to BSC treat Treat Cells/Samples dilute->treat incubate Incubate treat->incubate

Caption: Standard workflow for this compound from solid to in vitro application.

This compound Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Caption: Segregation and disposal pathways for this compound-contaminated waste.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a step-by-step method for the safe preparation of a concentrated this compound stock solution.

Materials:

  • This compound powder (Formula Weight: 450.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Ventilated balance enclosure or chemical fume hood

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Weighing Setup: Don all required PPE as specified in the table above. Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance within a ventilated enclosure.

  • Weighing this compound: Carefully weigh 4.51 mg of this compound powder directly into the tared microcentrifuge tube. Record the exact weight.

  • Solvent Addition: In a chemical fume hood, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex at medium speed for 2-3 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -80°C, protected from light.

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure with a 10% bleach solution, followed by a 70% ethanol (B145695) wipe-down. Dispose of all contaminated materials as outlined in the waste disposal plan.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.